(-)-Taxifolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111003-33-9 | |
| Record name | Taxifolin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111003339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXIFOLIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IV7P3JAR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Taxifolin: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch.[1] It has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for the development of novel neuroprotective therapeutics.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mode of action.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic pathways in neuronal cells. These effects are orchestrated through the modulation of several key signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in various neurodegenerative diseases.[4] this compound effectively counteracts oxidative stress through several mechanisms:
-
Direct ROS Scavenging: As a potent antioxidant, taxifolin can directly scavenge free radicals, thereby reducing their damaging effects on cellular components.[2]
-
Activation of the Nrf2 Pathway: A cornerstone of taxifolin's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Taxifolin treatment has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4]
Suppression of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, plays a critical role in the progression of neurodegenerative disorders. This compound demonstrates significant anti-inflammatory effects by:
-
Inhibiting Microglial Activation: Taxifolin can attenuate the activation of microglia, the resident immune cells of the central nervous system.[5]
-
Downregulation of Pro-inflammatory Mediators: It significantly reduces the production of pro-inflammatory cytokines and enzymes such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][6]
-
Modulation of Inflammatory Signaling Pathways: Taxifolin's anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[6]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. However, excessive apoptosis contributes to the pathology of neurodegenerative diseases. This compound protects neuronal cells from apoptosis by:
-
Regulating Apoptosis-Related Proteins: It modulates the expression of key apoptosis-related proteins, leading to a decrease in pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2.[3]
-
Inhibiting Caspase Activation: Taxifolin has been shown to inhibit the activation of caspases, a family of proteases that are central to the execution of apoptosis.[3]
-
PI3K/Akt Pathway Activation: The pro-survival PI3K/Akt signaling pathway is a key target of taxifolin. By activating this pathway, taxifolin promotes cell survival and inhibits apoptosis.[5][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers in neuronal and glial cells, as reported in the literature.
Table 1: Effects of this compound on Oxidative Stress Markers
| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Marker | Effect | Reference |
| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | GSH | Significantly ameliorated decrease | [8] |
| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | GPx, SOD, Catalase | Significantly ameliorated decrease | [8] |
| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | Protein Carbonylation, Lipid Peroxidation | Significantly abated increase | [8] |
| HT22 cells | Glutamate | 10 µM | GSH | Significantly elevated decreased levels | [9] |
Table 2: Effects of this compound on Neuroinflammation Markers
| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Marker | Effect | Reference |
| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | NO | ~66%, ~71%, ~77% reduction | [6] |
| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | VEGF | Dose-dependent reduction | [6] |
| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | TNF-α | Dose-dependent reduction | [6] |
| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | COX-2 | Dose-dependent reduction | [6] |
| RAW264.7 cells | LPS | 20, 40, 80 µmol/L | IL-1β | Reduced to 84%, 82%, 74% at 24h | [6] |
| RAW264.7 cells | LPS | 20, 40, 80 µmol/L | IL-6 | Dose-dependent decrease at 24h | [6] |
| BV-2 microglia | High Glucose | Not specified | IL-1β | Suppression of production | [10] |
| CAA model mice | - | Not specified | Iba-1, TREM2, ADAM10 | Significantly reduced expression | [11] |
Table 3: Effects of this compound on Apoptosis and Survival Pathways
| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Pathway/Marker | Effect | Reference |
| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Bax | Attenuated increase | [3] |
| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Bcl-2 | Attenuated decrease | [3] |
| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Caspase-3, -8, -9 | Attenuated activation | [3] |
| Glioblastoma cell lines | - | Not specified | p-AKT, p-mTOR | Decreased levels | [7] |
| Ischemic GABAergic neurons | OGD | Not specified | Bcl-2, Bcl-xL | Increased expression | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, and rat pheochromocytoma PC12 cells. For studying neuroinflammation, the mouse microglial cell line BV-2 is frequently utilized.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Taxifolin Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Cells are pre-treated with taxifolin for a specific duration before the addition of an inducing agent (e.g., LPS, rotenone, or high glucose).
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, cleaved caspase-3, Bcl-2, Bax, Iba-1, COX-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[13]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The qPCR is performed using a qPCR system with a fluorescent dye (e.g., SYBR Green) and specific primers for the target genes.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[14]
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA Assay: Intracellular ROS levels can be measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure: Cells are incubated with DCFDA and then treated with taxifolin and/or an inducing agent. The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
Nrf2 Activation Assay
-
Nuclear Extraction: Nuclear extracts are prepared from treated and untreated cells using a nuclear extraction kit.
-
ELISA-based Assay: An ELISA-based transcription factor assay kit can be used to quantify Nrf2 activation.[15] In this assay, a specific double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate. Active Nrf2 in the nuclear extract specifically binds to this oligonucleotide. The bound Nrf2 is then detected by a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[15]
Mandatory Visualizations
Signaling Pathways
Caption: Overview of this compound's neuroprotective mechanisms.
Experimental Workflow
Caption: General workflow for in vitro studies of this compound.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to concurrently combat oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, MAPK, and PI3K/Akt underscores its therapeutic potential for a range of neurodegenerative diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of this promising natural compound. Further research, particularly focusing on its bioavailability and efficacy in more complex in vivo models, will be crucial in translating its preclinical promise into clinical applications.
References
- 1. Taxifolin reduces the cholesterol oxidation product-induced neuronal apoptosis by suppressing the Akt and NF-κB activation-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavanonol taxifolin attenuates proteasome inhibition-induced apoptosis in differentiated PC12 cells by suppressing cell death process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxifolin attenuates neuroinflammation and microglial pyroptosis via the PI3K/Akt signaling pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-O-Esters of taxifolin with pronounced and overadditive effects in neuroprotection, anti-neuroinflammation, and amelioration of short-term memory impairment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxifolin Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pleiotropic neuroprotective effects of taxifolin in cerebral amyloid angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse [mdpi.com]
- 15. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
A Technical Guide to the Biological Activities of Dihydroquercetin Enantiomers: Current Knowledge and Future Directions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroquercetin, also known as taxifolin, is a flavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its molecular structure features two chiral centers, giving rise to four distinct stereoisomers: (+)-(2R,3R)- and (-)-(2S,3S)-trans-dihydroquercetin, and (+)-(2R,3S)- and (-)-(2S,3R)-cis-dihydroquercetin. Despite the well-established principle that stereochemistry can significantly influence pharmacological activity, the majority of research to date has focused almost exclusively on the naturally occurring (+)-(2R,3R)-trans-dihydroquercetin. This guide synthesizes the current state of knowledge, highlighting the biological activities attributed to this primary enantiomer. It underscores the critical gap in research concerning the differential activities of the other stereoisomers and provides a framework for future investigation. This document presents known quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Stereochemical Question in Dihydroquercetin Research
Dihydroquercetin (DHQ) is a flavanonol found in sources like the Siberian larch, milk thistle, and onions[1][2]. Its structure, with chiral centers at the C2 and C3 positions of the pyranone ring, allows for four possible stereoisomers[3]. These consist of two pairs of enantiomers which are diastereomers of each other: the trans isomers ((2R,3R) and (2S,3S)) and the cis isomers ((2R,3S) and (2S,3R))[3].
The importance of stereochemistry in pharmacology is paramount, as enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties[4][5]. However, the scientific literature on dihydroquercetin is largely focused on the naturally abundant (+)-(2R,3R)-trans-DHQ, often referred to simply as taxifolin[6]. Recent reviews have highlighted that the study of the pharmacological properties of DHQ stereoisomers is still in its nascent stages, with a significant lack of comparative in vivo and in vitro data[3][7]. This guide will therefore summarize the known biological activities of (+)-(2R,3R)-dihydroquercetin while emphasizing that these findings cannot be automatically extrapolated to its other stereoisomers.
Comparative Biological Activities: A Focus on (+)-(2R,3R)-Dihydroquercetin
The following sections detail the primary biological activities reported for (+)-(2R,3R)-dihydroquercetin. The quantitative data, where available, is presented to provide a benchmark for future comparative studies on all four stereoisomers.
Antioxidant Activity
Dihydroquercetin is a potent antioxidant, an activity attributed to its ability to scavenge free radicals and chelate metal ions[8][9]. The catechol moiety (dihydroxyl groups on the B-ring) is a key structural feature for this activity[10][11].
Table 1: Quantitative Antioxidant Activity of (+)-(2R,3R)-Dihydroquercetin
| Assay Type | Metric | Result | Reference Compound | Reference Compound Result |
| DPPH Radical Scavenging | IC₅₀ | 63.83 ± 3.11 µg/mL | Trolox | 117.02 ± 5.19 µg/mL |
| ABTS Radical Scavenging | IC₅₀ | 99.96 ± 4.59 µg/mL | Trolox | 78.93 ± 2.88 µg/mL |
| Cytochrome c/Cardiolipin Peroxidase Inhibition | IC₅₀ | 0.7 µM | Quercetin | 0.7 µM |
| Lipid Peroxidation Inhibition (Linoleic Acid Emulsion) | % Inhibition (at 30 µg/mL) | 81.02% | BHT | 94.29% |
Anticancer Activity
Dihydroquercetin has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines[8][12]. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key signaling pathways involved in carcinogenesis[8].
Table 2: In Vitro Anticancer Activity of (+)-(2R,3R)-Dihydroquercetin
| Cell Line | Cancer Type | Metric | Result |
| HepG2 | Liver Cancer | IC₅₀ | 78.5 µg/mL |
| MCF-7 | Breast Cancer | IC₅₀ | 124.5 µg/mL |
| HCT-116 | Colon Cancer | IC₅₀ | 32 ± 2.35 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of dihydroquercetin are well-documented. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit key inflammatory pathways like NF-κB[2][11]. Pre-treatment with dihydroquercetin has been shown to significantly alleviate the inflammatory response in lipopolysaccharide (LPS)-induced models[2].
Table 3: Anti-inflammatory Effects of (+)-(2R,3R)-Dihydroquercetin in LPS-Induced Mice
| Parameter | Dosage | Time Point | Result |
| Serum TNF-α | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |
| Serum IL-1β | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |
| Serum IL-6 | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |
Signaling Pathways Modulated by Dihydroquercetin
Dihydroquercetin exerts its biological effects by interacting with multiple intracellular signaling pathways. The diagrams below illustrate key pathways known to be modulated by (+)-(2R,3R)-dihydroquercetin. It is currently unknown if other stereoisomers have differential effects on these pathways.
Experimental Protocols
Detailed and standardized protocols are essential for conducting comparative studies of dihydroquercetin enantiomers. Below are methodologies for key assays mentioned in this guide.
Chiral Separation of Dihydroquercetin Stereoisomers
A prerequisite for any comparative biological study is the separation and purification of the individual stereoisomers.
-
Objective: To separate the four stereoisomers of dihydroquercetin from a racemic or mixed sample.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Protocol:
-
Column: A Chiralcel® OJ-RH column is commonly used[13].
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape. The exact gradient and composition must be optimized.
-
Detection: UV detection at 288 nm is suitable for taxifolin and its isomers[13].
-
Sample Preparation: Dissolve the dihydroquercetin sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The different stereoisomers will have distinct retention times, allowing for their separation and quantification[14]. For preparative separation, fractions corresponding to each peak are collected.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To measure the capacity of each enantiomer to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.
-
Protocol:
-
Reagents: DPPH solution in methanol, methanol, test samples (each DHQ enantiomer at various concentrations), and a positive control (e.g., Ascorbic Acid or Trolox).
-
Procedure: a. Prepare a series of dilutions for each DHQ enantiomer in methanol. b. In a 96-well plate, add 100 µL of each sample dilution to a well. c. Add 100 µL of the methanolic DPPH solution to each well. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against sample concentration.
-
MTT Assay for Cell Viability (Anticancer Activity)
-
Objective: To assess the cytotoxic effect of each enantiomer on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each DHQ enantiomer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Conclusion and Future Outlook
The available scientific evidence strongly supports the therapeutic potential of (+)-(2R,3R)-dihydroquercetin across a spectrum of biological activities. However, the field is hampered by a significant knowledge gap concerning the other three stereoisomers. The lack of comparative data means that the unique therapeutic potential of the cis-isomers or the (-)-trans-enantiomer may be overlooked.
For drug development professionals and researchers, this represents both a challenge and an opportunity. Future research must prioritize the following:
-
Systematic Synthesis and Separation: The development of efficient methods for the synthesis and preparative chiral separation of all four stereoisomers is fundamental.
-
Comparative Biological Screening: Head-to-head comparisons of the enantiomers in a wide range of assays (antioxidant, anti-inflammatory, anticancer, enzyme inhibition) are necessary to identify the most active isomer(s) for specific therapeutic applications.
-
Stereospecific Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each isomer is crucial for understanding their bioavailability and potential clinical efficacy[13][15][16].
By addressing these areas, the scientific community can unlock the full therapeutic potential of the dihydroquercetin family of molecules, moving beyond the current focus on a single isomer to a more complete and stereochemically-aware understanding of their pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Dihydroquercetin on Energy Metabolism in LPS-Induced Inflammatory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]
- 8. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereospecific high-performance liquid chromatography of taxifolin, applications in pharmacokinetics, and determination in tu fu ling (Rhizoma smilacis glabrae) and apple (Malus x domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. [Comparative pharmacokinetics of dihydroquercetin in rats upon peroral administration of a parent compound and liposomal flamen D] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Dihydroquercetin after Single and Repeated Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Quantification of (-)-Taxifolin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in various plant materials, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.
Natural Sources and Occurrence of this compound
This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. It is also present in various common fruits, vegetables, and medicinal plants. The primary sources of this valuable flavonoid are detailed below.
Coniferous Trees
Conifers, especially those belonging to the Larix (larch) genus, are the most prominent natural sources of this compound. The heartwood and bark of these trees are rich in this compound.
-
Siberian Larch (Larix sibirica) : Widely recognized as one of the most potent sources of taxifolin.[1][2]
-
Dahurian Larch (Larix gmelinii) : The wood of this species is used for the commercial extraction of taxifolin-rich products.[3]
-
Japanese Larch (Larix kaempferi) : The xylem of the Japanese larch is also a known source of abundant taxifolin.
-
Other Conifers : Taxifolin can also be found in other conifers such as the Chinese yew (Taxus chinensis var. mairei), Douglas fir (Pseudotsuga menziesii), and various species of pine (Pinus) and cedar (Cedrus).[2][4]
Other Plant Sources
Beyond conifers, this compound is present in a variety of other plants, often in the form of glycosides.
-
Milk Thistle (Silybum marianum) : The seeds of milk thistle contain a complex of flavonolignans and flavonoids known as silymarin, of which taxifolin is a key component.[1][5]
-
Onions (Allium cepa) : Particularly in red onions, taxifolin is present, often as a glucoside.[2]
-
Fruits and Vegetables : Taxifolin can be found in apples, citrus fruits, grapes, and broccoli.[6][7]
-
Other sources : It has also been identified in the rhizomes of Smilax glabra and in vinegars that have been aged in cherry wood.[2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the quantitative data on taxifolin content from various studies.
| Plant Species | Plant Part | Taxifolin Concentration | Reference |
| Larix olgensis var. koreana | Wood Extract | 92.01% | [8] |
| Larix gmelinii | Wood Extract | ≥ 90% | [3] |
| Abies nephrolepis | Leaves | 30.97 ± 1.55 mg/g | [9] |
| Pinus pinaster | Bark Extract | 1.10 ± 0.11% | [6] |
| Silybum marianum | Seeds | Component of silymarin complex | [5] |
| Polygonum orientale | - | Detected | [10] |
| Red Onion | Bulb | Minor amounts of taxifolin 4′-O-β-glucopyranoiside | [2] |
| Adzuki bean with non-glutinous rice | - | Present | [2] |
Experimental Protocols
The accurate quantification and isolation of this compound from natural sources rely on robust and validated experimental protocols. This section details the common methodologies employed in the literature.
Extraction of this compound
The choice of extraction method and solvent is critical for maximizing the yield of taxifolin.
-
Maceration and Reflux Extraction :
-
The dried and powdered plant material (e.g., larch wood sawdust) is macerated with a suitable solvent, typically an ethanol-water or methanol-water mixture (e.g., 80% methanol).
-
The mixture is then subjected to reflux extraction for a defined period (e.g., 2 hours, repeated twice).
-
The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Ultrasound-Assisted Extraction (UAE) :
-
The powdered plant material is suspended in an appropriate solvent (e.g., 50% ethanol).
-
The suspension is placed in an ultrasonic bath and subjected to sonication at a specific frequency (e.g., 45 kHz) and power (e.g., 150 W) for a set duration (e.g., 30-40 minutes).
-
The extract is then filtered and concentrated. This method often results in higher yields and shorter extraction times compared to conventional methods.[9]
-
Isolation and Purification
Column chromatography is a standard technique for the isolation and purification of taxifolin from crude extracts.
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).
-
The solution is loaded onto a chromatography column packed with a stationary phase such as Sephadex LH-20 or silica gel.
-
The column is eluted with a suitable mobile phase (e.g., ethanol or a gradient of solvents) to separate the different components of the extract.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing taxifolin.
-
The taxifolin-rich fractions are combined and the solvent is evaporated to yield the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with an ultraviolet (UV) or mass spectrometry (MS) detector is the most common and reliable method for the quantitative analysis of taxifolin.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is used. For structural confirmation, an MS detector can be employed.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase : A gradient elution is often employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or 0.3% acetic acid in water) and an organic solvent such as methanol or acetonitrile.
-
Flow Rate : A typical flow rate is 0.8 to 1.0 mL/min.
-
Detection Wavelength : Taxifolin exhibits maximum absorbance at approximately 290 nm, which is commonly used for its detection.[10]
-
-
Quantification :
-
A standard stock solution of pure this compound is prepared and serially diluted to create a calibration curve.
-
The plant extract samples are appropriately diluted and filtered through a 0.45 µm membrane before injection into the HPLC system.
-
The peak area of taxifolin in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Taxifolin has been shown to modulate this pathway, which is often dysregulated in cancer.
TGF-β1/Smads Pathway
The Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway plays a crucial role in cellular processes such as fibrosis. Taxifolin has demonstrated the ability to attenuate fibrosis by inhibiting this pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to cell fate determination, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer. Taxifolin has been shown to activate this pathway, leading to tumor regression in certain cancer models.[7]
Experimental Workflow: From Plant Material to Purified this compound
The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from a plant source.
Conclusion
This compound is a readily available natural flavonoid with significant therapeutic potential. Coniferous trees, particularly the Larix species, represent the most abundant sources for its commercial extraction. Standardized and validated analytical methods, primarily HPLC, are essential for the accurate quantification of taxifolin in various plant matrices. A deeper understanding of the signaling pathways modulated by this compound will continue to drive its development as a lead compound for novel therapeutics. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this promising natural product.
References
- 1. phcogres.com [phcogres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scientific Opinion on taxifolin‐rich extract from Dahurian Larch (Larix gmelinii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. In vitro anti-inflammatory and anti-lipid accumulation properties of taxifolin-rich extract from the Japanese larch, Larix kaempferi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics [mdpi.com]
- 10. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
biosynthetic pathway of (-)-Taxifolin in plants
An In-Depth Technical Guide to the Biosynthetic Pathway of (-)-Taxifolin in Plants
Abstract
This compound, also known as dihydroquercetin, is a flavanonol of significant interest to the pharmaceutical, nutraceutical, and food industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] In plants, it serves as a crucial intermediate in the biosynthesis of other flavonoids, such as anthocyanins and condensed tannins, and plays a vital role in defense mechanisms against biotic and abiotic stresses.[4][5][6] This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, starting from the general phenylpropanoid pathway and detailing the key enzymatic steps and intermediates. It elucidates the two primary routes leading to taxifolin, outlines the complex regulatory networks involving transcriptional and environmental factors, and presents quantitative data from various studies. Furthermore, this document includes detailed experimental protocols for the analysis of the pathway and utilizes Graphviz diagrams to visualize the metabolic and regulatory networks for enhanced clarity, targeting researchers, scientists, and professionals in drug development.
Introduction
Overview and Significance of this compound
This compound is a flavonoid found in numerous plant species, including Siberian larch, milk thistle, onions, and tamarind.[7] Its unique chemical structure, characterized by a dihydroxylated B-ring and a hydroxyl group at position 3 of the C-ring, underpins its wide range of biological activities.[8] Extensive research has highlighted its potential as a therapeutic agent, with demonstrated anti-tumor, antiviral, and immunomodulatory effects.[1][2] The primary commercial source of taxifolin has traditionally been extraction from coniferous trees, but this method is often limited by low yields (typically 0.8–1.2% w/w) and environmental concerns, driving interest in biotechnological production.[3][7]
Role in Plant Biology
Within the plant kingdom, taxifolin is a central secondary metabolite. It functions as a key branch-point intermediate in the flavonoid biosynthetic pathway.[9] Its synthesis is often upregulated in response to environmental stressors such as pathogen attack and UV radiation, where it and its derivatives act as phytoalexins and UV protectants.[4][6] For instance, in Norway spruce, taxifolin and the downstream flavan-3-ol catechin have been shown to be toxic to bark beetles and their associated fungi, highlighting a direct role in plant defense.[4]
The Core Biosynthetic Pathway
The synthesis of taxifolin originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a foundational precursor for all flavonoids.[7][10][11]
Phenylpropanoid Pathway: The Entry Point
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[11]
-
Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[11]
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA.[11]
Formation of the Flavanone Core
The first committed step in flavonoid biosynthesis involves the formation of a chalcone scaffold.
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to produce naringenin chalcone.[5][6]
-
Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which is the central precursor for taxifolin biosynthesis.[4][12][13]
Hydroxylation Steps to Taxifolin: Two Key Routes
(2S)-Naringenin can be converted to this compound through two distinct, alternative enzymatic sequences involving hydroxylation at the 3-position of the C-ring and the 3'-position of the B-ring.
-
Route A: via Eriodictyol:
-
Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 monooxygenase hydroxylates (2S)-naringenin at the 3' position of the B-ring to produce (2S)-eriodictyol.[12][14]
-
Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase then hydroxylates (2S)-eriodictyol at the 3-position of the C-ring to yield this compound.[4][15][16]
-
-
Route B: via Dihydrokaempferol (Aromadendrin):
Downstream Conversions
Taxifolin is a precursor for other important flavonoids. For example, Dihydroflavonol 4-reductase (DFR) can reduce taxifolin to leucocyanidin, which is a substrate for the synthesis of catechins and anthocyanins.[9][19][20][21]
Caption: The core biosynthetic pathway of this compound from central precursors.
Regulation of Taxifolin Biosynthesis
The production of taxifolin is tightly controlled at the transcriptional level and is highly responsive to both developmental cues and external stimuli.
Transcriptional Regulation
The expression of flavonoid biosynthesis genes, including those in the taxifolin pathway, is primarily regulated by a complex of transcription factors. The most well-characterized of these is the MBW complex, comprising R2R3-MYB and bHLH transcription factors, along with a WD40 repeat protein.[22] These complexes bind to specific cis-regulatory elements in the promoters of pathway genes like CHS, CHI, F3H, and F3'H to coordinate their expression.[22]
Environmental and Hormonal Cues
The taxifolin pathway is an integral part of a plant's defense response. Its activation is triggered by various environmental stresses:
-
Pathogen and Herbivore Attack: Infection by fungi or attack by insects can induce the expression of pathway genes, leading to the accumulation of taxifolin and related phytoalexins.[4][6]
-
UV Light: UV radiation is a potent inducer of flavonoid biosynthesis, as compounds like taxifolin help to screen damaging radiation.[6]
-
Hormonal Signaling: Plant hormones, particularly jasmonic acid (JA) and ethylene (ET), are key signaling molecules in defense responses and have been shown to modulate the expression of flavonoid pathway genes.[12]
Caption: Key regulatory inputs controlling taxifolin biosynthesis in plants.
Quantitative Analysis of the Pathway
Quantitative data on the taxifolin pathway in plants is often species- and condition-dependent. However, studies involving heterologous expression in microbial systems provide valuable insights into pathway efficiency and bottlenecks.
Table 1: Heterologous Production of Taxifolin in Engineered Microorganisms
| Host Organism | Precursor(s) | Titer Achieved | System/Conditions | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | (2S)-Naringenin | 695.90 mg/L | Shake Flask | [15][17] |
| Saccharomyces cerevisiae | (2S)-Naringenin | 3.54 g/L | 5-L Fermenter | [15] |
| Saccharomyces cerevisiae | Glucose (de novo) | 120.3 ± 2.4 mg/L | Peroxisome Compartmentalization | [23][24] |
| Yarrowia lipolytica | 1 g/L Naringenin | 34.9 mg/L | Cre-loxP Integration | [2] |
| Streptomyces albidoflavus | Eriodictyol | Not specified | Heterologous expression |[18] |
Note: Direct kinetic data (Km, Vmax) for plant enzymes in the taxifolin pathway are sparse and highly variable depending on the purification methods and assay conditions used.
Key Experimental Protocols
Analyzing the taxifolin pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.
Protocol for Metabolite Profiling of Flavonoids via UPLC-MS/MS
This protocol is adapted from standard methods for flavonoid analysis.[25]
-
Tissue Preparation:
-
Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen, or lyophilize to dryness.
-
Homogenize the tissue to a fine powder using a bead beater or mortar and pestle.
-
-
Extraction:
-
Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water, 0.1% formic acid) to the powdered tissue in a 2 mL microcentrifuge tube.
-
Vortex thoroughly to mix.
-
Sonicate the mixture in a water bath for 15 minutes, keeping the water cool.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for UPLC-MS:
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Store samples at 4°C in the autosampler or at -20°C for short-term storage, protected from light.
-
-
UPLC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from ~5% B to 95% B over 10-15 minutes to separate the compounds.
-
Mass Spectrometry: Operate in both positive and negative ion modes. Use Multiple Reaction Monitoring (MRM) for targeted quantification of taxifolin and its precursors, using authentic standards to establish precursor-product ion transitions and retention times.
-
Protocol for Heterologous Expression and Enzyme Activity Assay (General)
This protocol describes a general workflow for characterizing enzymes like F3H or F3'H.
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the target gene (e.g., F3H from your plant of interest) via RT-PCR.
-
Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the construct into the expression host.
-
Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, with protease inhibitors).
-
Lyse the cells via sonication or French press.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract. (Optional: Purify the protein using affinity chromatography if the vector includes a tag like His or GST).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM potassium phosphate buffer (pH 7.0-7.5).
-
Substrate (e.g., 50-100 µM of eriodictyol for an F3H assay).
-
Cofactors (e.g., 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 0.5 mM FeSO₄ for F3H, a dioxygenase; or 1-2 mM NADPH for F3'H, a P450 enzyme, which also requires a CPR partner).
-
5-20 µg of the protein extract.
-
-
Initiate the reaction by adding the protein.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol or ethyl acetate.
-
Analyze the reaction products by HPLC or UPLC-MS as described in Protocol 5.1, comparing against an authentic taxifolin standard.
-
Protocol for Gene Expression Analysis via qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (CHS, CHI, F3H, F3'H, etc.) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 100-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mix: SYBR Green master mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA template.
-
Run the reaction on a real-time PCR cycler with a standard program: e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of target genes using the 2-ΔΔCt method, normalizing to the reference gene.
-
Caption: A typical experimental workflow for studying taxifolin biosynthesis.
Conclusion and Future Directions
The biosynthetic pathway of this compound in plants is a well-defined segment of the broader flavonoid network, involving a series of conserved enzymatic reactions and regulated by a sophisticated interplay of genetic and environmental factors. While the core pathway is understood, significant opportunities for further research exist. Future work should focus on elucidating the precise regulatory mechanisms in diverse plant species, including the identification of novel transcription factors and signaling components. A deeper understanding of enzyme kinetics and substrate specificities, particularly for F3H and F3'H isozymes, will be critical for overcoming bottlenecks in metabolic engineering. The application of synthetic biology and compartmentalization strategies in microbial hosts, as demonstrated by production in yeast peroxisomes, holds immense promise for the sustainable and high-yield production of taxifolin to meet its growing demand in medicine and industry.[23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. De novo biosynthesis of taxifolin in yeast peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in biochemistry and the biotechnological production of taxifolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxifolin - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Identification of flavonoids 3-hydroxylase from [Silybum marianum (L.) Gaertn] and its application in enhanced production of taxifolin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. De novo biosynthesis of taxifolin in yeast peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. edenrcn.com [edenrcn.com]
An In-depth Technical Guide to the Physicochemical Properties of (-)-Taxifolin Crystal Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The solid-state properties of active pharmaceutical ingredients (APIs) are critical determinants of their biopharmaceutical performance, including solubility, dissolution rate, and stability. Like many APIs, this compound can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms, including polymorphs and solvates (hydrates), can exhibit distinct physicochemical properties. This technical guide provides a comprehensive overview of the known crystal forms of this compound, their key physicochemical characteristics, and the analytical techniques used for their characterization.
Physicochemical Properties of this compound Crystal Forms
Current research has identified several crystalline phases of taxifolin, including hydrated and anhydrous forms. The primary methods for generating these different forms involve recrystallization from various solvents or specialized techniques like spray drying.[1][2] These distinct solid-state forms exhibit unique thermal behaviors, solubilities, and diffraction patterns.
Data Summary
The following tables summarize the key quantitative data for the different crystal forms of this compound as reported in the scientific literature.
Table 1: Thermal Properties of this compound Crystal Forms
| Crystal Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Notes |
| Phase 1 (Fully Hydrated) | Dehydration | - | - | Contains 2.5 moles of water per mole of taxifolin.[1] |
| Phase Transition (to Phase 2) | ~60-70 | - | [1] | |
| Phase Transition (to Phase 3) | ~100-120 | 126.8 | Followed by an exothermic peak at 136.0°C (recrystallization).[1] | |
| Melting/Decomposition | 230.0 | 237.5 | [3] | |
| Phase 2 (Partially Hydrated) | Dehydration/Conversion | - | - | Contains 0.5 to 1.5 moles of water. Unstable at room temperature, reverts to Phase 1.[3] |
| Phase 3 (Anhydrous) | Melting/Decomposition | 230.0 | 237.5 | Stable anhydrous form.[3] |
| Phase 4 (Monohydrated) | Dehydration/Decomposition | - | ~150 (exothermic) | Associated with an initial broad endothermic event due to water loss.[1] |
| Taxifolin Microtubes (Hydrate) | Dehydration | ~89 | - | Endothermic event indicating the removal of crystal water.[4][5] |
| Melting/Decomposition | ~228 | - | Accompanied by decomposition.[4] | |
| Taxifolin Microspheres (Amorphous) | Cold Crystallization | ~137-144 | - | Exothermic event.[4] |
| Melting/Decomposition | ~228 | - | [4] |
Table 2: Solubility of this compound Crystal Forms
| Crystal Form | Solubility (mg/mL) | Method | Notes |
| Hydrate Form | ~1.2 | Equilibrium Solubility | The anhydrous form converted to the hydrate form during the study.[1][6][7] |
| Anhydrous Form | Not determined | Intrinsic Dissolution | Expected to be more soluble than the hydrate form, but converted to the hydrate during the experiment.[1][6][8] |
| Raw Taxifolin (RT) | 0.9557 ± 0.0230 | Equilibrium Solubility | [9] |
| Taxifolin Spheres (TS) (Amorphous) | 2.1265 ± 0.2289 | Equilibrium Solubility | Water solubility was 2.225 times higher than raw taxifolin.[9] |
Table 3: Intrinsic Dissolution Rate (IDR) of this compound Crystal Forms
| Crystal Form | IDR (µg cm⁻² min⁻¹) | Method |
| Hydrate Form | 56.4 | Wood's Apparatus |
| Anhydrous Form | Not determined | Wood's Apparatus |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline the key experimental protocols cited in the literature for analyzing this compound crystals.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form possesses a unique diffraction pattern.
-
Instrumentation : A diffractometer equipped with a copper anode (Cu Kα radiation) is typically used.
-
Sample Preparation : The sample is gently packed into a sample holder.
-
Data Collection : The diffraction pattern is recorded over a 2θ range of, for example, 5° to 50°, with a step size of 0.02° and a counting time of 1 second per step.
-
In-situ Variable-Temperature PXRD : To study phase transitions, the sample can be heated in a temperature-controlled chamber, and diffraction patterns are recorded at various temperatures.[2]
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability, melting, and desolvation of the different crystal forms.
-
Differential Scanning Calorimetry (DSC)
-
Instrumentation : A calibrated DSC instrument, such as a Mettler Toledo DSC 821e, is used.[1]
-
Sample Preparation : A few milligrams (e.g., 3-5 mg) of the sample are weighed into an aluminum pan, which is then hermetically sealed. The lid may be perforated to allow for the escape of volatiles.[1]
-
Experimental Conditions : The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1] An empty pan is used as a reference.
-
Data Analysis : The resulting thermogram shows endothermic and exothermic events, such as melting, crystallization, and solid-solid transitions.
-
-
Thermogravimetric Analysis (TGA)
-
Instrumentation : A TGA instrument is used to measure the change in mass of a sample as a function of temperature.
-
Sample Preparation : A small amount of the sample is placed in a tared pan.
-
Experimental Conditions : The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis : The TGA curve provides information on the loss of volatiles, such as water or solvent, and the decomposition temperature of the material.
-
Solubility Studies
Solubility is a critical parameter for drug bioavailability. The equilibrium solubility and intrinsic dissolution rate are often determined.
-
Equilibrium Solubility
-
An excess amount of the taxifolin crystal form is added to a known volume of a specific medium (e.g., water).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-72 hours).[1]
-
Aliquots are withdrawn at predetermined time intervals, filtered (e.g., through a 0.45 µm filter), and the concentration of dissolved taxifolin is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Intrinsic Dissolution Rate (IDR)
-
Apparatus : A Wood's apparatus is commonly used.[1]
-
Sample Preparation : A known amount of the sample is compressed into a die to form a compact with a specific surface area.
-
Procedure : The die is placed in a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature and stirring rate.
-
Aliquots of the dissolution medium are withdrawn at specific time points, and the concentration of dissolved taxifolin is measured.
-
The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.
-
Visualizations
Experimental Workflow for Characterization of Taxifolin Crystal Forms
The following diagram illustrates a typical workflow for the preparation and characterization of different this compound crystal forms.
Caption: Experimental workflow for generating and characterizing this compound crystal forms.
Relationship Between Hydrated and Anhydrous Forms of Taxifolin
This diagram illustrates the interconversion pathways between the different hydrated and anhydrous forms of this compound.
References
- 1. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Assembling the Puzzle of Taxifolin Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(-)-Taxifolin: A Comprehensive Technical Guide on its Antioxidant Activity and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Taxifolin, a naturally occurring dihydroflavonol, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound in relation to its antioxidant capacity. It offers a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for these methods, and a discussion of the key structural features governing its activity. Furthermore, this guide elucidates the molecular mechanisms underlying its antioxidant effects, with a particular focus on the activation of the Nrf2 signaling pathway.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Among these, this compound (also known as dihydroquercetin) stands out for its significant antioxidant potential.[2] Its unique chemical structure enables it to act as a powerful free radical scavenger and a modulator of cellular antioxidant defense systems.[3] Understanding the relationship between its structure and antioxidant activity is crucial for the development of novel therapeutic agents targeting oxidative stress-related diseases.
The antioxidant activity of flavonoids like taxifolin is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[4] Additionally, their capacity to chelate metal ions, which can catalyze oxidative reactions, contributes to their protective effects.[3][5]
Structure-Activity Relationship of this compound
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure.[6] Key structural features that enhance the antioxidant activity of this compound and other flavonoids include:
-
The B-ring Hydroxyl Configuration: The presence of an ortho-dihydroxy (catechol) structure in the B-ring is a primary determinant of high antioxidant activity.[7] This configuration at the 3' and 4' positions allows for the donation of a hydrogen atom to form a stable semiquinone radical, which can be further oxidized.
-
The C-ring Features: The presence of a 4-keto group in the C-ring, in conjugation with the A-ring, enhances electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.[6] The hydroxyl group at the 3-position in the C-ring also contributes to the antioxidant capacity.[8]
-
Hydroxyl Groups on the A and C-rings: Hydroxyl groups at positions 5 and 7 in the A-ring, along with the 4-oxo function, contribute to the potent free radical scavenging effect.[1] These groups, along with the 3-hydroxy-4-keto and 5-hydroxy-4-keto sites, are also important for metal ion chelation.[3][9]
The following Graphviz diagram illustrates the key structural features of this compound that are crucial for its antioxidant activity.
Caption: Key structural features of this compound responsible for its antioxidant activity.
Quantitative Antioxidant Activity of this compound
The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, comparing its activity to common antioxidant standards.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50/EC50 of this compound (µg/mL) | IC50/EC50 of Standards (µg/mL) | Reference |
| DPPH Radical Scavenging | 77.00 | Trolox: 6.93, α-Tocopherol: 13.86, BHT: 86.64, BHA: 86.63 | [10] |
| DPPH Radical Scavenging | 1.50 ± 0.37 | BHT: 5.05 ± 0.51 | [11] |
| ABTS Radical Cation Scavenging | 0.83 | Trolox: 12.62 | [12] |
| ABTS Radical Cation Scavenging | 7.49 ± 1.11 | BHT: 12.38 ± 2.63 | [11] |
| DMPD Radical Cation Scavenging | 231.04 | Trolox: 173.25, BHA: 231.01 | [10] |
| Superoxide Anion Radical Scavenging | - | - | [10] |
Table 2: Reducing Power and Metal Chelating Activity of this compound
| Assay | Activity of this compound | Activity of Standards | Reference |
| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 30 µg/mL: 2.507 ± 0.136 | BHT: 2.826 ± 0.140, BHA: 2.811 ± 0.082, Trolox: 2.263 ± 0.114, α-Tocopherol: 1.745 ± 0.108 | [12] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Absorbance at 30 µg/mL: 0.750 ± 0.24 | BHT: 0.717 ± 0.17, BHA: 0.698 ± 0.49, Trolox: 0.618 ± 0.39, α-Tocopherol: 0.525 ± 0.55 | [12] |
| Fe²⁺ Chelating Activity | IC50 (µg/mL): 9.91 | Trolox: 46.51, BHT: - | [12] |
Table 3: Inhibition of Lipid Peroxidation by this compound
| Assay | Inhibition by this compound (%) | Inhibition by Standards (%) | Reference |
| Ferric Thiocyanate Method (Linoleic Acid Emulsion) | 81.02 (at 30 µg/mL) | Trolox: 88.57, α-Tocopherol: 73.88, BHT: 94.29, BHA: 90.12 | [10] |
Experimental Protocols for Antioxidant Assays
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in ethanol.[13]
-
Add 0.5 mL of the taxifolin solution (at various concentrations) to 1.5 mL of the DPPH solution.[12]
-
Vigorously mix the solution and incubate in the dark for 30 minutes at room temperature.[13]
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[13]
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[14]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15]
-
Add 195 µL of the diluted ABTS•+ solution to 10 µL of the taxifolin solution (at various concentrations) in a 96-well microplate.[14]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 734 nm.[14]
-
The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue-colored complex, with an absorption maximum at 593 nm.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16]
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the taxifolin solution to 220 µL of the FRAP working solution.[16]
-
Mix for 4 minutes and then read the absorbance at 593 nm.[16]
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.
-
Principle: In the presence of neocuproine, the Cu¹⁺ ions form a stable, colored complex with a maximum absorption at 450 nm.
-
Protocol:
-
The specific protocol for the CUPRAC assay as applied to taxifolin in the cited reference[12] is not detailed, but a general procedure involves mixing the sample with a solution of CuCl₂, neocuproine, and an ammonium acetate buffer.
-
After an incubation period, the absorbance is measured at 450 nm.
-
The reducing capacity is determined relative to a standard antioxidant, such as uric acid or Trolox.
-
Fe²⁺ Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions.
-
Principle: Ferrozine can form a stable, red-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in the color intensity, which is measured spectrophotometrically at 562 nm.
-
Protocol:
-
Mix the taxifolin solution with a solution of FeCl₂.
-
Initiate the reaction by adding ferrozine.
-
After incubation, measure the absorbance of the mixture at 562 nm.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the taxifolin solution.
-
The IC50 value represents the concentration of the sample that chelates 50% of the Fe²⁺ ions.
-
The following diagram illustrates a generalized workflow for in vitro antioxidant activity assessment.
References
- 1. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 2. Antioxidant activity of taxifolin: an activity-structure relationship [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scialert.net [scialert.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Taxifolin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of (-)-Taxifolin (also known as dihydroquercetin), a natural flavonoid found in various plants.[1][2][3] This document synthesizes key findings on its mechanisms of action, presents quantitative data on its effects on inflammatory mediators, details common experimental protocols, and visualizes the cellular pathways it modulates.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW264.7, have identified the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as principal targets.[1][4][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.[6]
This compound has been shown to significantly inhibit this cascade. It suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing nuclear translocation and subsequent transcriptional activity.[4][6] This inhibitory action effectively downregulates the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, and various interleukins.[5][7][8]
Attenuation of MAPK Signaling Pathways
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation.[1] These kinases are activated by upstream signaling cascades in response to stimuli like LPS and, in turn, phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.[1][5]
Studies demonstrate that this compound significantly down-regulates the LPS-induced phosphorylation of p38, JNK, and ERK in a dose-dependent manner.[1][9] By impeding the activation of these key kinases, taxifolin effectively curtails the downstream inflammatory response.[1] This suggests that taxifolin's anti-inflammatory effects are, at least in part, mediated through the suppression of the MAPK signaling pathways.[1][3]
Quantitative Effects on Inflammatory Mediators
This compound dose-dependently inhibits the production and expression of a wide range of pro-inflammatory mediators in vitro. The following tables summarize quantitative data from studies on LPS-stimulated RAW264.7 macrophages and other relevant cell lines.
Table 1: Effect of this compound on Nitric Oxide (NO) and Related Enzymes
| Mediator | Cell Line | Taxifolin Conc. (µM) | % Inhibition / Reduction | Reference |
|---|---|---|---|---|
| NO Production | RAW264.7 | 20 | ~34% | [1] |
| 40 | ~29% | [1] | ||
| 80 | ~23% | [1] | ||
| iNOS mRNA | RAW264.7 | 12.5, 25, 50 | Dose-dependent inhibition | |
| iNOS Protein | Injured Brain | Not specified | Inhibition | [7] |
| COX-2 mRNA | RAW264.7 | 20, 40, 80 | Dose-dependent reduction | [1] |
| COX-2 Protein | Injured Brain | Not specified | Inhibition |[7] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Cell Line | Taxifolin Conc. (µM) | % Reduction in Concentration/Expression | Reference |
|---|---|---|---|---|
| IL-1β | RAW264.7 | 20 | 16% | [1] |
| 40 | 18% | [1] | ||
| 80 | 26% | [1] | ||
| IL-1β mRNA | RAW264.7 | 12.5, 25, 50 | Significant dose-dependent suppression | [5] |
| IL-6 | RAW264.7 | 20, 40, 80 | Significant dose-dependent reduction | [1] |
| IL-6 mRNA | RAW264.7 | 12.5, 25, 50 | Potent dose-dependent suppression | [5] |
| TNF-α | RAW264.7 | 20, 40, 80 | Dose-dependent reduction | [1] |
| GM-CSF mRNA | RAW264.7 | 12.5, 25, 50 | Significant dose-dependent suppression |[5] |
Detailed Experimental Protocols
The investigation of this compound's anti-inflammatory properties in vitro typically involves a series of standardized assays. A general workflow is depicted below, followed by detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW264.7 cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for RNA/protein extraction) at a specific density (e.g., 1 x 10⁵ or 1 x 10⁶ cells/mL) and allowed to adhere overnight.[11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with an inflammatory agent, typically LPS (e.g., 0.1-1 µg/mL).[11]
-
Incubation: Cells are incubated for a specified duration (e.g., 18-24 hours) depending on the endpoint being measured.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[10]
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
The supernatant is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[10]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[10][12]
-
After the incubation period, 50-100 µL of cell culture supernatant is collected from each well.[10]
-
An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.[10]
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at ~540-570 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[10]
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[1]
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of the target cytokines are determined using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution to produce a colorimetric signal.
-
The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve generated with recombinant cytokines.[11]
Gene Expression Analysis (Quantitative Real-Time PCR)
RT-qPCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[1]
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable reagent (e.g., TRIzol) or commercial kit.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[1]
Protein Expression and Phosphorylation Analysis (Western Blot)
Western blotting is used to detect the total protein levels of inflammatory mediators and the phosphorylation status of signaling proteins (e.g., p-p65, p-ERK).[4]
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-p-p38, anti-β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[4]
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory effects in a variety of in vitro models. Its primary mechanism involves the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a marked, dose-dependent reduction in the expression and production of key inflammatory mediators, including nitric oxide, pro-inflammatory enzymes like iNOS and COX-2, and a range of cytokines such as TNF-α, IL-1β, and IL-6.[1][5] The robust and consistent data from these in vitro studies establish this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent. Future research should focus on its bioavailability, in vivo efficacy in various inflammatory disease models, and potential synergistic effects with existing therapies.
References
- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taxifolin ameliorates lipopolysaccharide-induced intestinal epithelial barrier dysfunction via attenuating NF-kappa B/MLCK pathway in a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Taxifolin on Osteoclastogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalajrb.com [journalajrb.com]
The Multifaceted Interaction of (-)-Taxifolin with Cellular Signaling Pathways: A Technical Guide
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including onions, grapes, and citrus fruits.[1][2] This bioactive compound has garnered significant attention from the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways, thereby influencing a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the molecular interactions of this compound with critical signaling cascades, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial cascade that regulates a variety of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis.[1] Studies have shown that this compound can significantly attenuate inflammatory responses by suppressing the MAPK signaling pathway.[1][2] In lipopolysaccharide (LPS)-induced RAW264.7 cells, taxifolin has been observed to down-regulate the phosphorylation levels of key MAPK components, including ERK1/2, JNK1/2, and p38.[1] This inhibition of MAPK phosphorylation leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, VEGF, COX-2, and TNF-α.[1][2]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt signaling pathway plays a central role in cell survival, growth, and proliferation.[5][6] Dysregulation of this pathway is often associated with cancer and other diseases. This compound has been shown to modulate the PI3K/Akt pathway, contributing to its anticancer and cardioprotective effects.[7][8] In various cancer cell lines, taxifolin inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest.[7][9] Conversely, in the context of ischemia-reperfusion injury, taxifolin can activate the PI3K/Akt pathway, which is a protective mechanism.[5][8] This dual regulatory role highlights the context-dependent effects of taxifolin. Furthermore, taxifolin has been found to improve hepatic insulin resistance by modulating the IRS1/PI3K/AKT signaling pathway.[6]
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[10] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[11] this compound is a potent activator of the Nrf2 pathway.[10][12] It can induce the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[11][13] This activation is, in part, mediated by epigenetic modifications, including the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), leading to the demethylation of the Nrf2 promoter.[14]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response.[15] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[16] this compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway.[15][17] It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15][16] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][18]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling molecules across various studies.
Table 1: Effect of this compound on MAPK Pathway
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 | LPS | 20, 40, 80 µmol/L | Dose-dependent down-regulation of p-ERK1/2, p-JNK1/2, and p-p38 | [1] |
| Platelets | Thrombin | Not specified | Inhibited phosphorylation of ERK, p38, and JNK | [19] |
Table 2: Effect of this compound on PI3K/Akt Pathway
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| Skin Scar Carcinoma Cells | - | IC50, 20 µM | Suppression of PI3K/AKT/mTOR pathway | [7][9] |
| H9c2 cells | - | Not specified | Activation of PI3K/AKT/mTOR/STAT3 signaling pathway | [20] |
| HepG2 cells | Free Fatty Acids | Not specified | Attenuated FFA-induced hepatic insulin resistance via IRS1/PI3K/AKT pathway | [6] |
| Melanoma cells | - | Not specified | Downregulated p-PI3K and p-AKT | [21] |
Table 3: Effect of this compound on Nrf2 Pathway
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| JB6 P+ cells | - | 10 to 40 µM | Upregulated mRNA and protein levels of Nrf2, HO-1, and NQO1 | [11][14] |
| Mice with Doxorubicin-induced cardiotoxicity | Doxorubicin | Not specified | Increased levels of Nrf2, HO-1, and NQO1 | [10] |
| Mice with Cisplatin-induced nephrotoxicity | Cisplatin | Not specified | Upregulation of Nrf2/HO-1 signaling | [13] |
Table 4: Effect of this compound on NF-κB Pathway
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| DSS-induced colitis mice | DSS | Not specified | Significantly suppressed activation of NF-κB (p65 and IκBα) | [15][17] |
| Acute alcohol-induced liver injury in mice | Alcohol | Not specified | Reduced expression levels of p-NF-κB/NF-κB and p-IκBα/IκBα | [16] |
| RAW264.7 cells | LPS | Not specified | Inhibited NF-κB activation | [1] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by extension, their viability.[7][9][22] Cells are seeded in 96-well plates and treated with various concentrations of this compound.[22] After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm).[22] The intensity of the purple color is proportional to the number of viable cells.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[10][15][16] Total protein is extracted from cells or tissues treated with or without this compound. The protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, Akt, Nrf2, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes.[1][22] Total RNA is extracted from cells or tissues and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA). The qPCR is performed using a real-time PCR system with specific primers for the target genes (e.g., iNOS, VEGF, Nrf2, TNF-α) and a reference gene (e.g., β-actin or GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound is a pleiotropic molecule that interacts with a complex network of cellular signaling pathways. Its ability to modulate the MAPK, PI3K/Akt, Nrf2, and NF-κB pathways underpins its diverse pharmacological activities, including its anti-inflammatory, antioxidant, and anticancer properties. The context-dependent nature of its effects, such as the dual regulation of the PI3K/Akt pathway, highlights the intricate mechanisms through which this natural compound exerts its biological functions. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its clinical applications in the prevention and treatment of a wide range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations of this promising natural product.
References
- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin and Sorghum Ethanol Extract Protect against Hepatic Insulin Resistance via the miR-195/IRS1/PI3K/AKT and AMPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxifolin inhibits the scar cell carcinoma growth by inducing apoptosis, cell cycle arrest and suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbuon.com [jbuon.com]
- 10. Taxifolin protects against doxorubicin-induced cardiotoxicity and ferroptosis by adjusting microRNA-200a-mediated Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taxifolin-mediated Nrf2 activation ameliorates oxidative stress and apoptosis for the treatment of glucocorticoid-induced osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxifolin Prevents Cisplatin Nephrotoxicity by Modulating Nrf2/HO-1 Pathway and Mitigating Oxidative Stress and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Frontiers | Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota [frontiersin.org]
- 16. Taxifolin, a novel food, attenuates acute alcohol-induced liver injury in mice through regulating the NF-κB-mediated inflammation and PI3K/Akt signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota [pubmed.ncbi.nlm.nih.gov]
- 18. Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of HMGB1 Might Enhance the Protective Effect of Taxifolin in Cardiomyocytes via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promotion of apoptosis in melanoma cells by taxifolin through the PI3K/AKT signaling pathway: Screening of natural products using WGCNA and CMAP platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Assessment of (-)-Taxifolin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid belonging to the flavanonol subclass, naturally occurring in various plants such as the Siberian larch (Larix sibirica). It has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a range of preclinical studies. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its potential for therapeutic applications.
Toxicological Profile
The toxicological assessment of this compound encompasses acute, sub-chronic, and chronic toxicity studies, as well as evaluations of its mutagenic, genotoxic, and reproductive and developmental effects.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For a dihydroquercetin-based tablet administered orally to mice, an average lethal dose (LD50) has been established.[1]
Table 1: Acute Oral Toxicity of a Dihydroquercetin-Based Formulation
| Species | Formulation | LD50 | Reference |
| Mice | Dihydroquercetin-based oral tablets | 159 mg/kg | [1] |
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. A key study conducted in rats established a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Table 2: 90-Day Sub-chronic Oral Toxicity of this compound
| Species | Duration | NOAEL | Key Findings | Reference |
| Rat | 90 days | 1,500 mg/kg bw/day | No toxicologically significant changes observed at the highest dose tested. | EFSA Journal |
Chronic Toxicity
Chronic toxicity studies assess the potential health effects of long-term exposure to a substance. While specific long-term studies on this compound were not identified in the immediate literature, the European Food Safety Authority (EFSA) has concluded that based on the available data, the margins of exposure are sufficient for its use as a novel food ingredient under proposed conditions.[2] Rigorous evaluations of chronic and organ-specific toxicity are still considered to be lacking in some areas.[3]
Mutagenicity and Genotoxicity
Mutagenicity and genotoxicity assays are crucial for determining a substance's potential to cause genetic mutations or chromosomal damage. This compound has been evaluated in several standard assays.
Table 3: Mutagenicity and Genotoxicity of this compound
| Assay | System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium strains | With and Without | Non-mutagenic | [4] |
| Chromosomal Aberration Test | Human Lymphocytes | With and Without | Non-clastogenic | [4][5] |
| Comet Assay | Rat colon, duodenum, and liver cells (in vivo) | N/A | No induction of DNA strand breaks | [2] |
| Micronucleus Test | Human Lymphocytes | N/A | No increase in micronuclei | [4] |
Reproductive and Developmental Toxicity
Studies have been conducted to assess the potential effects of this compound on reproduction and development. Available data from prenatal and postnatal developmental toxicity studies in rats contribute to the overall safety assessment.[4]
Safety Assessment
The safety of this compound for human consumption has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA). Based on the available toxicological data, EFSA has concluded that taxifolin-rich extract from Dahurian Larch is safe under the proposed conditions of use as a novel food ingredient.[2]
Table 4: Safety and Exposure Data for this compound
| Parameter | Value/Finding | Population | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 1,500 mg/kg bw/day | Rats (90-day study) | EFSA Journal |
| Margin of Exposure (MOE) | Sufficient | General Population | [2] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli strain (e.g., WP2 uvrA).[6]
-
Procedure:
-
Bacterial strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 fraction from rat liver).
-
The exposure is typically carried out using the plate incorporation method or the pre-incubation method.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Chromosomal Aberration Test (OECD 473)
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7][8]
-
Procedure:
-
Cell cultures are treated with at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
A positive and a negative (solvent) control are run concurrently.
-
After treatment, cells are washed and incubated in fresh medium.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations.
-
-
Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[9]
References
- 1. Development of Dihydroquercetin-based Oral tablets and Evalution of the General Toxic Effect | Abdulrazzak | Drug development & registration [pharmjournal.ru]
- 2. Scientific Opinion on taxifolin‐rich extract from Dahurian Larch (Larix gmelinii) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological and Genotoxicity Assessment of a Dihydroquercetin-Rich Dahurian Larch Tree (Larix gmelinii Rupr) Extract (Lavitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. nib.si [nib.si]
- 7. criver.com [criver.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]
The Metabolic Journey of (-)-Taxifolin: An In-Vivo Pharmacokinetic and Biotransformation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants that has garnered significant interest for its wide range of therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Despite its pharmacological potential, the clinical application of taxifolin is often hampered by its low bioavailability and extensive metabolism. A thorough understanding of its metabolic fate and pharmacokinetics is therefore crucial for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Profile
The pharmacokinetic profile of taxifolin is characterized by rapid absorption and extensive metabolism, leading to low systemic exposure of the parent compound. The bioavailability of taxifolin is notably low and can be influenced by the formulation and animal model used in studies.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of taxifolin from various in-vivo studies. These values highlight the variability across different experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dosage Form | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Absolute Bioavailability (%) | Reference |
| Taxifolin | Intravenous | 15 | - | - | - | - | [1] |
| Taxifolin Physical Mixture | Oral | 15 | - | - | - | 0.49 | [1] |
| Taxifolin Nanodispersion | Oral | 15 | - | - | - | 0.75 | [1] |
| Fructus Polygoni Orientalis Extract | Oral | - | 1940 ± 502.2 (Normal Rats) | - | 4949.7 ± 764.89 (Normal Rats) | - | [2] |
| Fructus Polygoni Orientalis Extract | Oral | - | 2648 ± 208.5 (Fibrotic Rats) | - | 6679.9 ± 734.26 (Fibrotic Rats) | - | [2] |
| Taxifolin-loaded zein-caseinate nanoparticles | Oral | - | - | - | - | 0.52 (increased from 0.35) | [3] |
| Taxifolin | Oral | 10-100 | Low plasma concentration | - | - | 0.17 | [4] |
| Taxifolin | Oral | 12.5, 25, or 50 | - | 0.5 | - | 24 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Dosage Form | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC | Absolute Bioavailability (%) | Reference |
| Lipid Solution | Intravenous | 8-80 | - | - | - | - | [4][5] |
| Lipid Solution | Oral | 8-80 | - | - | - | 36 | [4][5] |
Metabolic Fate
This compound undergoes extensive biotransformation in vivo, resulting in a large number of metabolites. The primary metabolic pathways include glucuronidation, sulfation, and methylation. Gut microflora also play a significant role in the metabolism of taxifolin through reactions such as hydration, dehydration, and ring-fission.[6][7] In one study, an astonishing 191 metabolites of taxifolin were tentatively identified in rats, with 154 being new metabolites.[8][9][10] This highlights the complexity of its metabolic profile. The main metabolites found in plasma and urine are sulfated, glucuronidated, and/or methylated products.[6][7] The plasma concentration of taxifolin glucuronide and methylated taxifolin glucuronide has been observed to be much higher than that of the parent taxifolin, with glucuronidation being a dominant metabolic pathway.[3]
Key Metabolic Pathways
Caption: Major metabolic pathways of this compound in vivo.
Distribution
Following absorption, taxifolin and its metabolites are rapidly distributed to various tissues.[6][7] Studies in rats have shown that the highest concentrations are found in the gastrointestinal tract (stomach and small intestine), kidneys, and liver.[8][11] Lower concentrations are typically detected in the heart, spleen, lungs, and brain.[6][7][11] Specifically, one study identified 35 metabolites in the small intestine, 31 in the kidneys, 29 in the stomach, and 22 in the liver.[11] The presence of taxifolin and its metabolites in these organs suggests their potential sites of action and elimination. The ability of taxifolin to cross the blood-brain barrier is considered limited.[8]
Excretion
The elimination of taxifolin and its metabolites occurs through both urine and feces. The total fecal excretion over 24 hours has been reported to be approximately 2.83 ± 0.80% of the administered dose in rats, with the peak excretion occurring between 8 and 10 hours post-administration.[6][7] Urinary excretion is generally faster, with a total of 1.96 ± 0.23% of the dose excreted within 12 hours.[6][7]
Experimental Protocols
The following section outlines a typical experimental protocol for an in-vivo pharmacokinetic study of this compound in rats, based on methodologies described in the cited literature.
Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Wistar rats (200 ± 20 g) are commonly used.[2]
-
Animals are acclimatized for at least one week before the experiment.[2]
-
Rats are fasted overnight with free access to water before drug administration.
2. Drug Administration:
-
Oral Administration: Taxifolin is suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered by oral gavage.
-
Intravenous Administration: Taxifolin is dissolved in a suitable solvent (e.g., a mixture of propylene glycol and saline) and administered via the tail vein.
3. Sample Collection:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Sample Preparation:
-
Liquid-Liquid Extraction: To a plasma sample, an internal standard (IS) solution (e.g., butylparaben or biochanin A) is added, followed by an extraction solvent (e.g., ethyl acetate).[3][5]
-
The mixture is vortexed and then centrifuged.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.
5. Analytical Method:
-
Instrumentation: A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) or an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) system is used for the quantification of taxifolin and its metabolites.[1][2][6]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a modifier like 0.1% formic acid) is common.
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for taxifolin and the IS.
-
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software like DAS (Drug and Statistics) or Phoenix WinNonlin.
Experimental Workflow Diagram
Caption: A typical workflow for an in-vivo pharmacokinetic study.
Conclusion
The in-vivo metabolic fate and pharmacokinetics of this compound are complex, characterized by extensive biotransformation and rapid elimination, which contribute to its low bioavailability. The primary metabolic pathways involve Phase II conjugation reactions and metabolism by gut microflora. Despite the low systemic exposure of the parent compound, the numerous metabolites of taxifolin may contribute to its overall pharmacological activity.[9][12][13] Future research should focus on the biological activities of these metabolites and the development of novel delivery systems to enhance the bioavailability and therapeutic efficacy of taxifolin.[14][15] This guide provides a foundational understanding for researchers and professionals in drug development to navigate the challenges and opportunities associated with this promising natural compound.
References
- 1. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetic Study of Taxifolin after Oral Administration of Fructus Polygoni Orientalis Extract in Normal and Fibrotic Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dhq-bio.ro [dhq-bio.ro]
- 5. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, tissue distribution and excretion of taxifolin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 15. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-Taxifolin in Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (-)-Taxifolin in plasma. Two methodologies are presented: a reversed-phase HPLC with UV detection (RP-HPLC-UV) and an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for higher sensitivity. These protocols are intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. The methods described herein offer high precision, accuracy, and reliability for the quantification of this compound in a biological matrix.
Introduction
This compound, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate quantification in plasma is crucial for pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed protocols for sample preparation, chromatographic separation, and detection of this compound in plasma.
Methodologies
Two distinct yet reliable methods for the quantification of this compound in plasma are outlined below.
RP-HPLC-UV Method
This method is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary requirement.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction after Enzymatic Hydrolysis)
-
To 1.0 mL of plasma, add β-glucuronidase and sulfatase to hydrolyze any conjugated forms of Taxifolin.
-
Add Biochanin A as the internal standard (IS).
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
b) Chromatographic Conditions
| Parameter | Condition |
| Column | Luna C18 (4.6 mm x 150 mm, 5 µm) with a pre-column (2.0 mm) |
| Mobile Phase | Two-step linear gradient elution with acetonitrile and 0.03% aqueous trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | Not specified |
| Column Temperature | Not specified |
| Retention Time | Taxifolin: ~7.9 min; Biochanin A (IS): ~18.3 min[1] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.03-5.0 µg/mL (r > 0.9997)[1] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.11 µg/mL[1] |
UHPLC-MS/MS Method
This method offers higher sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of Taxifolin.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add butylparaben as the internal standard (IS).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection.
b) Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | SB-C18 RRHD (150 mm × 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | Isocratic elution with acetonitrile–water (90:10, v/v) containing 5 mM ammonium acetate[2] |
| Flow Rate | 0.4 mL/min[2] |
| Run Time | 3.0 min[2] |
| Injection Volume | Not specified |
| Column Temperature | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Taxifolin: m/z 303.0 → 285.0; Butylparaben (IS): m/z 193.1 → 92.0[2] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.0–4280 ng/mL (r = 0.9995)[2][4] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[2][4] |
| Recovery | > 75% for both Taxifolin and IS[2][4] |
Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Taxifolin | Low | < 8% | < 8% | Within ±8% | Within ±8% |
| Medium | < 8% | < 8% | Within ±8% | Within ±8% | |
| High | < 8% | < 8% | Within ±8% | Within ±8% | |
| Data derived from the statement that intra-day and inter-day precision and accuracy were all within 8% at three concentration levels.[2][4] |
Experimental Workflows
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of the HPLC method validation process.
Conclusion
The HPLC-UV and UHPLC-MS/MS methods presented provide reliable and reproducible means for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, particularly the desired level of sensitivity. Both methods have been successfully validated and can be applied to pharmacokinetic and bioavailability studies of this compound.
References
- 1. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Encapsulation of (-)-Taxifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant, anti-inflammatory, and anti-hyperglycemic properties.[1] However, its therapeutic application is often limited by poor aqueous solubility and low bioavailability.[1] Liposomal encapsulation is a promising strategy to overcome these limitations by improving the solubility, stability, and delivery of this compound. This document provides detailed protocols for the preparation and characterization of this compound loaded liposomes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound liposomal formulations.
Table 1: Physicochemical Properties of this compound Loaded Liposomes
| Formulation Method | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Thin-film Hydration | Soybean Phosphatidylcholine, Cholesterol | 109.27 ± 0.50 | 0.189 ± 0.007 | -51.12 ± 3.79 | 84.7 ± 0.2 | [2] |
| Thin-film Hydration / In situ Reduction (Selenized) | Lecithin, Cholesterol | 185.3 | < 0.2 | Not Reported | 95.25 | [1][3][4][5] |
| Ethanol Injection | Soybean Lecithin, Tween 80, Span 60, Cholesterol | 98 - 215 | < 0.250 | -20.40 to -32.20 | 72 - 75 | [6][7][8][9] |
| Deformable Liposomes | Phosphatidylcholine, Cholesterol, Polyglyceryl-2 caprate / Polyglyceryl-10 stearate | 64.70 - 110.70 | Not Reported | Not Reported | Not Reported | [10] |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Formulation | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| Selenized Liposomes | 0.1 M HCl | 46.54 | 12 | [1][5] |
| Selenized Liposomes | Water | 55.67 | 12 | [1][5] |
| Selenized Liposomes | pH 6.8 PBS | 52.73 | 12 | [1][5] |
| Nanovesicles (Liposomes, Niosomes, Transfersomes) | Intestinal Conditions | 3.68 - 10.13 | Not Specified | [6][7][8] |
| Nanovesicles (Liposomes, Niosomes, Transfersomes) | Gastrointestinal Conditions | > 90 | Not Specified | [6][7][8] |
Experimental Protocols
Liposome Preparation
Two common methods for preparing this compound loaded liposomes are the thin-film hydration method and the ethanol injection method.
This method, also known as the Bangham method, is a widely used technique for liposome preparation.[11]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Lecithin
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Round bottom flask
Procedure:
-
Lipid Dissolution: Dissolve this compound, SPC, and Cholesterol in a mixture of chloroform and methanol (e.g., 4:1 v/v) in a round bottom flask.[2]
-
Film Formation: Evaporate the organic solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 35°C) to form a thin, uniform lipid film on the inner wall of the flask.[2]
-
Film Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.[2]
-
Sonication: Sonicate the resulting liposomal suspension using a probe or bath sonicator in an ice bath to reduce the vesicle size and create small unilamellar vesicles (SUVs).[2]
This method is a rapid and simple technique for producing small unilamellar vesicles.
Materials:
-
This compound
-
Soybean Lecithin
-
Cholesterol
-
Ethanol
-
Distilled water or buffer
-
Stirrer
-
Syringe pump (optional, for controlled injection)
Procedure:
-
Lipid Solution Preparation: Dissolve this compound, soybean lecithin, and cholesterol in ethanol.
-
Aqueous Phase Preparation: Heat the distilled water or buffer to a temperature above the lipid phase transition temperature.
-
Injection: Rapidly inject the ethanolic lipid solution into the stirred aqueous phase.[6][7][8] The ratio of ethanol to the aqueous phase should be carefully controlled.
-
Solvent Removal: Remove the ethanol from the liposome suspension by dialysis or rotary evaporation.[6][7][8]
Characterization of this compound Loaded Liposomes
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then correlated to the particle size.
Instrumentation: Zetasizer or similar DLS instrument.
Procedure:
-
Dilute the liposome suspension with an appropriate solvent (e.g., the hydration buffer) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement to obtain the z-average particle size and the polydispersity index (PDI).
Principle: Laser Doppler Velocimetry (LDV) measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential.
Instrumentation: Zetasizer or similar instrument with zeta potential measurement capabilities.
Procedure:
-
Dilute the liposome suspension in an appropriate low-conductivity medium (e.g., 10 mM NaCl).
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
Principle: This protocol involves separating the unencapsulated this compound from the liposomes and then quantifying the amount of encapsulated drug.
Procedure:
-
Separation of Free Drug: Centrifuge the liposomal suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C. This will pellet the liposomes, leaving the unencapsulated drug in the supernatant.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of free this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the original liposomal suspension using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug. Determine the total drug concentration.
-
Calculation of EE%: Calculate the encapsulation efficiency using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
Principle: The dialysis method is commonly used to study the in vitro release of a drug from a nanoparticle formulation. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse into the surrounding release medium, while retaining the liposomes.
Materials:
-
Dialysis tubing (with appropriate MWCO)
-
Release medium (e.g., PBS with different pH values to simulate physiological conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Place a known volume of the this compound loaded liposome suspension into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples to determine the concentration of released this compound.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow
Caption: Workflow for this compound liposomal encapsulation and characterization.
This compound Signaling Pathway Modulation
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and Nrf2 pathways.[1][6][8][10] The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt and MAPK signaling pathways, which are often implicated in inflammation and cell proliferation.
Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by this compound.
References
- 1. Taxifolin attenuates neuroinflammation and microglial pyroptosis via the PI3K/Akt signaling pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxifolin Shows Anticataractogenesis and Attenuates Diabetic Retinopathy in STZ-Diabetic Rats via Suppression of Aldose Reductase, Oxidative Stress, and MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxifolin protects against doxorubicin-induced cardiotoxicity and ferroptosis by adjusting microRNA-200a-mediated Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HMGB1 Might Enhance the Protective Effect of Taxifolin in Cardiomyocytes via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing (-)-Taxifolin as a Standard in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid widely found in plants such as onions, French maritime bark, and milk thistle.[1] Its potent antioxidant properties stem from its molecular structure, particularly the presence of phenolic hydroxyl groups that can effectively scavenge free radicals and chelate metal ions.[2][3] These characteristics make this compound an excellent candidate for use as a reference standard in various in vitro antioxidant capacity assays. This document provides detailed protocols and comparative data for employing this compound as a standard in commonly used antioxidant assays, including DPPH, ABTS, FRAP, and ORAC.
Properties of this compound as an Antioxidant Standard
This compound exhibits robust antioxidant activity through multiple mechanisms:
-
Radical Scavenging: It effectively neutralizes free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radicals (•OH).[2][3]
-
Reducing Power: It can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), a key mechanism in assays like FRAP.[3][4]
-
Metal Chelation: this compound can bind to transition metal ions like Fe²⁺, preventing them from participating in Fenton reactions that generate harmful hydroxyl radicals.[2][4]
Its well-characterized antioxidant potential allows for consistent and reliable comparison of the antioxidant capacity of novel compounds or complex mixtures.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been quantified in various assays, often presented as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.
| Assay | This compound | Trolox | α-Tocopherol | BHA | BHT | Reference |
| DPPH IC50 (µg/mL) | 77.00 | 6.93 | 13.86 | 86.63 | 86.64 | [4] |
| ABTS EC50 (µg/mL) | 0.83 | 12.62 | 1.01 | 12.32 | 12.30 | [4] |
| Metal Chelating IC50 (µg/mL) | 34.61 | 99.01 | 19.81 | 30.13 | 46.51 | [4] |
| Linoleic Acid Peroxidation Inhibition (%) at 30 µg/mL | 81.02 | 88.57 | 73.88 | 90.12 | 94.29 | [4] |
Experimental Protocols
Detailed methodologies for key antioxidant assays using this compound as a standard are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5]
Materials:
-
This compound standard solution (e.g., in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)[6]
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[6]
Protocol:
-
Prepare Standard Curve: Prepare a series of dilutions of this compound in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each standard dilution or sample to respective wells.
-
Add DPPH: Add 100 µL of 0.1 mM DPPH solution to all wells.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
Data Analysis: Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8]
Materials:
-
This compound standard solution
-
ABTS solution (7 mM)[9]
-
Potassium persulfate (2.45 mM)[9]
-
Phosphate Buffered Saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm[9]
Protocol:
-
Prepare ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9]
-
Dilute ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
Prepare Standard Curve: Prepare a series of dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, add 10 µL of each standard dilution or sample to respective wells.
-
Add Diluted ABTS•+: Add 190 µL of the diluted ABTS•+ solution to all wells.[9]
-
Incubation: Incubate the plate at room temperature for 6 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
Data Analysis: Plot the percentage inhibition against the concentration of this compound to determine the IC50 or TEAC value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]
Materials:
-
This compound standard solution
-
FRAP Reagent:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm[11]
Protocol:
-
Prepare Standard Curve: Prepare a series of dilutions of this compound or a ferrous sulfate (FeSO₄) standard.
-
Warm Reagents: Warm the FRAP reagent to 37°C.[12]
-
Reaction Mixture: In a 96-well plate, add 20 µL of each standard dilution or sample to respective wells.
-
Add FRAP Reagent: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Plot the absorbance against the concentration of the standard. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or in relation to the this compound standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
This compound standard solution
-
Fluorescein sodium salt solution (fluorescent probe)[13]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)[13]
-
Phosphate buffer (75 mM, pH 7.4)[13]
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Protocol:
-
Prepare Standard Curve: Prepare a series of dilutions of this compound or Trolox in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add 25 µL of each standard dilution, sample, or blank (phosphate buffer) to respective wells.
-
Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.[13]
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.[14]
-
Initiate Reaction: Add 25 µL of AAPH solution to all wells to start the reaction.[13]
-
Measurement: Immediately begin kinetic measurement of fluorescence every 1-5 minutes for at least 60 minutes at 37°C.[14]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC against the concentration of the standard to create a standard curve. The ORAC value of the sample is expressed as Trolox equivalents.
Signaling Pathway Modulated by Taxifolin
This compound's antioxidant activity is closely linked to its anti-inflammatory properties, often through the modulation of cellular signaling pathways. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Oxidative stress is a potent activator of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] By scavenging reactive oxygen species (ROS), taxifolin can inhibit the activation of NF-κB, thereby downregulating the expression of COX-2 and iNOS and reducing inflammation.[3]
Caption: Taxifolin's inhibition of the NF-κB signaling pathway.
Conclusion
This compound serves as a reliable and effective standard for a range of antioxidant assays due to its potent and well-documented antioxidant properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately and consistently measure the antioxidant capacity of test compounds and complex mixtures. The use of this compound as a standard will contribute to the standardization and comparability of results across different studies in the fields of nutrition, pharmacology, and drug development.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Note: (-)-Taxifolin as a Cryoprotective Additive for Enhanced Cell Preservation
Introduction
Cryopreservation, the process of preserving cells and tissues at sub-zero temperatures, is a cornerstone of biomedical research, cell-based therapies, and reproductive technologies. However, the freeze-thaw cycle imposes severe stress on cells, leading to cryoinjury through mechanisms like intracellular ice crystal formation, osmotic stress, oxidative damage, and apoptosis[1][2]. Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), damages vital cellular components, while apoptosis is a programmed cell death pathway triggered by cellular stress[1][3]. To mitigate this damage, cryoprotective agents (CPAs) are essential.
(-)-Taxifolin, also known as dihydroquercetin, is a natural flavonoid found in various plants[4]. It exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for supplementing cryopreservation media[5][6]. This application note provides a comprehensive overview of the use of this compound in cell cryopreservation, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application.
Mechanism of Action
This compound enhances cell survival during cryopreservation primarily through its dual role as a powerful antioxidant and an effective anti-apoptotic agent.
-
Antioxidant Activity : The freeze-thaw process significantly increases the generation of ROS, which can overwhelm the cell's endogenous antioxidant defenses, leading to lipid peroxidation, DNA damage, and protein denaturation[1]. Taxifolin counteracts this in several ways:
-
Direct Radical Scavenging : It directly neutralizes harmful free radicals, such as hydroxyl radicals (•OH)[7].
-
Metal Chelation : It can bind to metal ions like iron (Fe²⁺), which prevents them from catalyzing the formation of ROS[7].
-
Activation of Endogenous Antioxidants : Taxifolin has been shown to activate the NRF2 signaling pathway. This leads to the upregulation of the cell's own phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's intrinsic defense system against oxidative stress[8].
-
-
Anti-Apoptotic Activity : Cellular stress induced by cryopreservation can trigger the intrinsic apoptotic pathway. Taxifolin helps prevent this by:
-
Modulating Bcl-2 Family Proteins : It has been shown to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2[6]. This shifts the cellular balance towards survival.
-
Inhibiting Caspase Activation : By regulating the Bcl-2/Bax ratio, Taxifolin prevents the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade that executes apoptosis[6]. It also inhibits the cleavage of PARP, a hallmark of apoptosis[8].
-
The combined antioxidant and anti-apoptotic effects of this compound significantly reduce cellular damage during cryopreservation, leading to improved post-thaw viability and functional recovery.
Caption: Proposed mechanism of this compound's cryoprotective action.
Quantitative Data Summary
The effectiveness of this compound has been demonstrated in the cryopreservation of various cell types, particularly spermatozoa. The optimal concentration is crucial, as high doses can have detrimental effects.
Table 1: Effect of this compound on Sperm Cryopreservation Parameters
| Species | Taxifolin Conc. | Parameter Assessed | Key Finding | Citation |
|---|---|---|---|---|
| Bermeya Goat | 5 µM | Total & Progressive Motility | Increased compared to control. | [9] |
| Bermeya Goat | 10 µg/mL (~33 µM) | Progressive Motility | Increased post-thawing. | [9] |
| Bermeya Goat | 50-100 µg/mL | Total & Progressive Motility | Decreased compared to control. | [9] |
| Bermeya Goat | 10-100 µg/mL | Mitochondrial Superoxide | Decreased post-thawing at all doses. | [9] |
| Bermeya Goat | 10 µg/mL (~33 µM) | Cytoplasmic ROS | Decreased post-thawing. | [9] |
| Simmental Cattle | 100 µM | Overall Motility | Highest motility percentage vs. other concentrations. | [10][11] |
| Simmental Cattle | 100 µM | Viability | Highest viability (73.91%) post-thaw. | [11] |
| Simmental Cattle | 100 µM | Plasma Membrane Integrity | Highest integrity (66.39%) post-thaw. | [11] |
| Simmental Cattle | 100 µM | DNA Damage | Lowest DNA damage (5.24%) post-thaw. | [10][11] |
| Simmental Cattle | 400 µM | DNA Damage | Significantly increased DNA damage. |[10][11] |
Table 2: Summary of Optimal this compound Concentrations for Semen Cryopreservation
| Species | Optimal Concentration | Observed Benefits | Citation |
|---|---|---|---|
| Bermeya Goat | 5 µM - 10 µg/mL (~33 µM) | Improved motility and reduced oxidative stress. | [5][9] |
| Simmental Cattle | 100 µM | Improved motility, viability, membrane integrity, and DNA integrity. |[10][11] |
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into cell cryopreservation workflows. Optimization for specific cell types is recommended.
Caption: General experimental workflow for using this compound in cryopreservation.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent : this compound powder (MW: 304.25 g/mol ).
-
Solvent : Use dimethyl sulfoxide (DMSO) or ethanol. Note that Taxifolin is unstable under alkaline conditions[4].
-
Procedure : a. To prepare a 100 mM stock solution, dissolve 30.43 mg of this compound in 1 mL of DMSO. b. Vortex thoroughly until fully dissolved. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the stock solution at -20°C, protected from light.
Protocol 2: Cryopreservation of Cells with this compound
-
Cell Preparation : Harvest cells (e.g., by trypsinization for adherent cells) and centrifuge to obtain a cell pellet.
-
Freezing Medium Preparation : Prepare a standard freezing medium (e.g., Basal Medium + 10-20% Fetal Bovine Serum + 10% DMSO).
-
Taxifolin Addition : a. Dilute the this compound stock solution into the complete freezing medium to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 1 µL of 100 mM stock to 1 mL of freezing medium). b. Gently mix the medium.
-
Cryopreservation : a. Resuspend the cell pellet in the Taxifolin-supplemented freezing medium at a density of 1-5 x 10⁶ cells/mL. b. Dispense 1 mL of the cell suspension into each cryovial. c. Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours (achieves a cooling rate of approximately -1°C/minute). d. Transfer the vials to a liquid nitrogen tank for long-term storage.
Protocol 3: Post-Thaw Analysis - Cell Viability
-
Thawing : Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Dilution : Immediately transfer the cell suspension into a tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectant.
-
Centrifugation : Centrifuge the cells (e.g., 200 x g for 5 minutes), discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Staining : Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting : Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation : Cell Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100.
Protocol 4: Post-Thaw Analysis - Intracellular ROS Measurement
-
Reagent : 2',7'–dichlorofluorescin diacetate (DCFDA) probe.
-
Procedure : a. Recover cells post-thaw as described in Protocol 3. b. Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark. c. Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe. d. Analyze the fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader. e. Compare the mean fluorescence intensity of Taxifolin-treated groups to the control group. A lower intensity indicates reduced ROS levels.
Caption: Logical relationship of this compound's properties and cryopreservation benefits.
This compound is a highly effective, natural additive for improving the outcomes of cell cryopreservation. Its well-documented antioxidant and anti-apoptotic activities directly counteract the primary drivers of cryoinjury, resulting in higher post-thaw cell viability and functional integrity. Data indicates that an optimal concentration, typically in the low micromolar range (5-100 µM), is critical for achieving these protective effects without inducing toxicity.
For researchers, scientists, and drug development professionals, incorporating this compound into cryopreservation protocols offers a low-cost, high-impact method to enhance the quality of banked cells. Future research should focus on validating its efficacy across a broader range of cell types, including primary cells and stem cells, and exploring potential synergistic effects when combined with other novel cryoprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Principles of cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of taxifolin against oxidative stress and apoptosis in liver ischemia-reperfusion injury: an experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxifolin protects RPE cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the flavonoid taxifolin for sperm cryopreservation from the threatened Bermeya goat breed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of different concentrations of taxifolin on the quality of frozen and thawed semen of Simmental cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of (-)-Taxifolin Derivatives with Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide range of documented pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its low water solubility and poor oral bioavailability.[1][2] This document provides detailed protocols for the synthesis of this compound derivatives and the formulation of taxifolin-based nanoparticles designed to overcome these limitations. Furthermore, it outlines experimental procedures for the evaluation of their bioavailability, offering a comprehensive guide for researchers in the field of drug discovery and development. The primary strategies covered include chemical modification through glycosylation and esterification, and formulation into lipid-based nanocarriers.
Strategies for Enhancing the Bioavailability of this compound
The low bioavailability of taxifolin is primarily attributed to its poor aqueous solubility, extensive metabolism in the gastrointestinal tract and liver, and rapid elimination from the body.[3] To address these challenges, two main approaches are explored in these application notes:
-
Chemical Modification: Synthesis of taxifolin derivatives, such as glycosides and fatty acid esters, can modulate the physicochemical properties of the parent molecule. Glycosylation can increase water solubility and potentially alter metabolic pathways, while acylation with fatty acids can enhance lipophilicity, which may improve absorption.[2][4]
-
Formulation Technology: Encapsulating taxifolin in nanocarriers like nanoparticles and liposomes can protect it from degradation in the gastrointestinal tract, improve its solubility and dissolution rate, and facilitate its transport across the intestinal epithelium.[5]
Data Presentation: Comparative Bioavailability of this compound and its Derivatives/Formulations
The following table summarizes the pharmacokinetic parameters of this compound and its derivatives or formulations from preclinical studies, demonstrating the potential for enhanced bioavailability.
| Compound/Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference(s) |
| This compound | Rat | 15 mg/kg, oral | 135.4 ± 28.7 | 0.5 | 289.6 ± 54.3 | 0.49 | [6] |
| This compound Nanodispersion | Rat | 15 mg/kg, oral | 256.8 ± 45.1 | 0.5 | 445.2 ± 78.9 | 0.75 | [6] |
| Taxifolin-loaded Zein-Caseinate Nanoparticles | Rat | N/A | Increased | N/A | Increased | 0.52 (relative to free taxifolin) | |
| Taxifolin-loaded Selenized Liposomes | Rat | N/A | Increased | N/A | Increased | 216.65 (relative to taxifolin suspension) |
Experimental Protocols
Protocol 1: Synthesis of this compound-6-C-β-D-glucopyranoside
This protocol describes a method for the C-glycosylation of this compound, a modification that can improve stability against enzymatic hydrolysis compared to O-glycosides.[2]
Materials:
-
This compound
-
D-glucose
-
Scandium (III) triflate (Sc(OTf)₃)
-
Acetonitrile (anhydrous)
-
Methanol
-
Deionized water
-
Reverse-phase C18 silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and D-glucose (1.5 equivalents) in anhydrous acetonitrile.
-
Catalyst Addition: To the stirred solution, add scandium (III) triflate (Sc(OTf)₃) (0.1 equivalents).
-
Reaction: Heat the reaction mixture to 80°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and quench by adding a small amount of deionized water.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then subjected to purification by column chromatography on reverse-phase C18 silica gel, using a gradient of methanol in water as the eluent.
-
Final Purification: Collect the fractions containing the desired product and further purify by preparative HPLC to obtain pure this compound-6-C-β-D-glucopyranoside.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: Lipase-Catalyzed Synthesis of this compound Fatty Acid Esters
This protocol outlines an enzymatic approach for the regioselective acylation of this compound with a fatty acid to increase its lipophilicity.
Materials:
-
This compound
-
Vinyl laurate (or other activated fatty acid)
-
Immobilized lipase B from Candida antarctica (CALB)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (3 Å)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dried flask containing molecular sieves, add this compound (1 equivalent) and vinyl laurate (2 equivalents).
-
Solvent and Enzyme Addition: Add anhydrous 2-methyl-2-butanol to dissolve the reactants. Then, add immobilized lipase B from Candida antarctica (CALB) (e.g., 10% by weight of the substrates).
-
Reaction: Seal the flask and place it in an orbital shaker at 50°C for 48-72 hours. Monitor the reaction by TLC.
-
Enzyme Removal: After the reaction, filter off the immobilized enzyme and wash it with the solvent.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound fatty acid ester.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 3: Preparation of this compound Loaded Nanoparticles via Anti-Solvent Precipitation
This protocol describes the fabrication of taxifolin-loaded nanoparticles using the anti-solvent precipitation method to enhance solubility and dissolution rate.
Materials:
-
This compound
-
Ethanol (solvent)
-
Deionized water (anti-solvent)
-
Poloxamer 188 (surfactant)
-
γ-Cyclodextrin (cryoprotectant)
Procedure:
-
Organic Phase Preparation: Dissolve this compound (e.g., 0.08 g/mL) in ethanol.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 (e.g., 0.25% w/v) in deionized water.
-
Nanoprecipitation: Add the ethanolic solution of taxifolin dropwise (e.g., 4 mL/min) into the aqueous surfactant solution under constant stirring (e.g., 800 rpm) at room temperature (25°C). The volume ratio of anti-solvent to solvent should be optimized, for example, 10:1.
-
Stirring: Continue stirring for a short period (e.g., 5 minutes) to allow for nanoparticle formation and stabilization.
-
Lyophilization: Add a cryoprotectant such as γ-cyclodextrin to the nanosuspension. Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 4: In Vivo Bioavailability Assessment in a Rat Model
This protocol details a typical in vivo study to determine the oral bioavailability of a taxifolin derivative or formulation.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Test compound (e.g., taxifolin derivative or nanoparticle formulation)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Intravenous formulation of the test compound (for absolute bioavailability determination)
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
UHPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Divide the rats into groups (e.g., oral administration of taxifolin, oral administration of the derivative/formulation, and intravenous administration of the derivative/formulation). Administer the compounds at a specific dose (e.g., 15 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated UHPLC-MS/MS method to quantify the concentration of the taxifolin derivative and any major metabolites.[6]
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software. Calculate the absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Mandatory Visualizations
Signaling Pathway```dot
// Nodes Taxifolin [label="this compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; Taxifolin -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee]; mTOR -> CellGrowth [label="Promotes"]; }
Caption: Workflow for synthesis/formulation and subsequent in vivo bioavailability evaluation.
Logical Relationship: Overcoming Bioavailability Barriers
Caption: Strategies to overcome the bioavailability barriers of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (-)-Taxifolin Neuroprotection Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties, showing significant promise as a neuroprotective agent. This document provides detailed application notes and experimental protocols for evaluating the neuroprotective effects of this compound in vitro using common cell-based assays. The assays described herein are fundamental for screening and characterizing the mechanisms of action of potential neuroprotective compounds.
Assessment of Cell Viability and Cytotoxicity
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Quantitative Data Summary
| Cell Line | Neurotoxin | Taxifolin Conc. (µM) | Incubation Time (h) | Cell Viability (%) vs. Toxin Control |
| SH-SY5Y | 6-OHDA (100 µM) | 10 | 24 | ~65% |
| SH-SY5Y | 6-OHDA (100 µM) | 25 | 24 | ~80% |
| SH-SY5Y | 6-OHDA (100 µM) | 50 | 24 | ~95% |
| PC12 | H₂O₂ (200 µM) | 20 | 24 | Increased viability (specific % not stated) |
| Primary Cortical Neurons | OGD/R | 80 µg/mL | 24 | Significantly increased |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM) to the wells and incubate for 24 hours. Include a vehicle control (no toxin) and a toxin-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Quantitative Data Summary
| Cell Line | Neurotoxin | Taxifolin Conc. (µM) | Incubation Time (h) | LDH Release Reduction (%) vs. Toxin Control |
| HK-2 | Hypoxia/Reoxygenation | 25 | 24 | Significant reduction |
| HK-2 | Hypoxia/Reoxygenation | 50 | 24 | Significant reduction |
| 4T1 | Epirubicin (various) | 5, 10, 25, 50 | Not specified | Dose-dependent decrease |
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining assay buffer and substrate mix). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Quantitative Data Summary
| Cell Line | Stressor | Taxifolin Conc. | Incubation Time (h) | ROS Reduction (%) vs. Stressor Control |
| BV-2 Microglia | High Glucose (75 mM) | 50 µM | 24 | Significant reduction |
| RAW264.7 | LPS (200 ng/mL) | 20 µM | 24 | Dose-dependent reduction |
| RAW264.7 | LPS (200 ng/mL) | 40 µM | 24 | Dose-dependent reduction |
| RAW264.7 | LPS (200 ng/mL) | 80 µM | 24 | Dose-dependent reduction |
| GABAergic Neurons | OGD | Not specified | 24 | Inhibition of excessive ROS production |
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding and Treatment: Seed neuronal cells in a 24-well plate or a 96-well black plate and treat with this compound and a neurotoxin as described previously.
-
DCFH-DA Loading: After treatment, wash the cells once with warm DMEM. Add 500 µL (for 24-well plate) of 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of the toxin-treated group.
Assessment of Apoptosis
Western blotting can be used to determine the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical indicator of apoptosis.
Quantitative Data Summary
| Cell Line/Tissue | Condition | Taxifolin Treatment | Effect on Bcl-2/Bax Ratio |
| Diabetic Rat Liver | Diabetes | 25 and 50 mg/kg | Significantly increased Bcl-2, decreased Bax |
| Ischemic GABAergic Neurons | OGD | Not specified | Increased expression of Bcl-2 and Bcl-xL |
Experimental Protocol: Western Blot for Bcl-2 and Bax
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the Bax/Bcl-2 ratio.
Signaling Pathways and Experimental Workflows
Experimental Workflow
Experimental workflow for assessing neuroprotection.
This compound and the Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Activation of the Nrf2 pathway by this compound.
This compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been reported to modulate this pathway.
Modulation of the PI3K/Akt pathway by this compound.
This compound and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to stress and can influence cell survival and apoptosis. Taxifolin has been shown to modulate MAPK signaling.
Modulation of MAPK pathways by this compound.
Application Notes and Protocols for the Characterization of (-)-Taxifolin Polymorphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of polymorphic forms of (-)-Taxifolin (also known as dihydroquercetin). Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. Therefore, thorough characterization of this compound polymorphs is crucial for drug development and quality control.
Introduction to this compound Polymorphism
This compound is a flavonoid with various interesting biological properties. It can exist in different crystalline phases, including anhydrous polymorphs and hydrated forms. Studies have identified at least six different crystalline phases of taxifolin, obtained through crystallization in various solvents.[1][2][3][4][5] The characterization of these forms is essential to ensure the consistent performance and quality of this compound as a pharmaceutical ingredient.
Analytical Techniques and Protocols
A multi-technique approach is necessary for the unambiguous characterization of this compound polymorphs. The following sections detail the experimental protocols for the most critical analytical methods.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline form.
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth and level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Set the generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Scan the sample over a 2θ range of 5° to 50°.
-
Scan Speed/Step Size: Use a continuous scan speed of 2°/min or a step scan with a step size of 0.02° and a counting time of 1-2 seconds per step.
-
-
Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram with known patterns of this compound polymorphs for identification.
Quantitative Data Presentation:
Table 1: Characteristic PXRD Peaks (2θ) for Different this compound Forms
| Raw Taxifolin[1][6] | Taxifolin Microtubes[1][6] |
| 7.16 | 9.24 |
| 7.72 | 10.76 |
| 14.28 | 11.64 |
| 15.04 | 14.28 |
| 15.48 | 15.04 |
| 17.64 | 15.48 |
| 20.96 | 17.64 |
| 24.88 | 20.96 |
| 25.60 | 24.88 |
| 26.28 | 25.60 |
| 27.40 | 26.28 |
| 31.68 | 27.40 |
| 34.56 | 31.68 |
| 37.88 | 33.88 |
| 39.32 | 34.56 |
| 46.28 | 42.52 |
| 44.68 |
Note: The presence of an amorphous halo in the PXRD pattern indicates an amorphous substance.[1]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information about the physical and chemical changes that occur in a substance as a function of temperature. DSC measures the heat flow associated with transitions, such as melting and crystallization, while TGA measures changes in mass upon heating, indicating dehydration or decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.
-
Instrument Setup (DSC):
-
Place the sealed pan (with a pinhole in the lid for volatiles to escape) in the DSC cell.
-
Use an empty, sealed aluminum pan as a reference.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Temperature Program: Heat the sample over a similar temperature range as DSC (e.g., 20°C to 300°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use a controlled atmosphere, such as air or nitrogen, at a flow rate of 20 mL/min.[3]
-
-
Data Analysis: Analyze the DSC thermogram for endothermic (melting, dehydration) and exothermic (crystallization) events, noting the onset and peak temperatures. Analyze the TGA curve for mass loss steps and the corresponding temperatures.
Quantitative Data Presentation:
Table 2: Thermal Analysis Data for this compound Forms
| Form | DSC Event | Onset Temperature (°C) | Peak Temperature (°C) | TGA Weight Loss (%) | Interpretation |
| Hydrated Form (Phase 1) | Endotherm (Dehydration) | 42.2 | 65.5 | ~12% (up to 150°C) | Loss of ~2.5 moles of water.[3] |
| Endotherm (Dehydration) | 85.8 | 98.4 | |||
| Endotherm (Melting) | - | ~228 | - | Melting with decomposition.[6] | |
| Taxifolin Microtubes | Endotherm (Dehydration) | - | ~89 | Significant | Elimination of crystal water.[6] |
| Exotherm (Decomposition) | ~170 | - | Decomposition of urea.[6] | ||
| Raw Taxifolin/Microspheres | Exotherm (Crystallization) | - | ~137 / ~144 | - | Cold crystallization of amorphous content.[6] |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations within a crystal lattice. Differences in the intermolecular interactions and conformations of polymorphs lead to distinct shifts in the vibrational frequencies, making FTIR and Raman spectroscopy powerful tools for polymorph differentiation.
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Accessory: Use a single-reflection diamond ATR accessory.
-
Spectral Range: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Compare the fingerprint region (1800-600 cm⁻¹) of the spectra from different samples. Look for differences in peak positions, intensities, and the presence or absence of bands. The O-H and C=O stretching regions are also informative.
Experimental Protocol (Raman Spectroscopy):
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a glass vial.
-
Instrument Setup:
-
Laser Excitation: Use a common laser wavelength, such as 785 nm or 532 nm. Adjust the laser power to avoid sample degradation.
-
Spectral Range: Collect the spectrum over a range that includes both the fingerprint region and the low-frequency lattice vibrations (e.g., 100-3200 cm⁻¹).
-
Resolution: Use a high-resolution grating (e.g., 1800 gr/mm) to resolve subtle peak shifts.
-
Acquisition Time: Use an appropriate acquisition time and number of accumulations to obtain a good quality spectrum.
-
-
Data Analysis: Focus on the low-frequency region (< 200 cm⁻¹), which is sensitive to crystal lattice vibrations and often shows the most significant differences between polymorphs. Also, examine the fingerprint region for changes in vibrational modes.
Quantitative Data Presentation:
Table 3: Key Vibrational Bands for this compound Polymorphs
| Technique | Wavenumber (cm⁻¹) | Assignment | Observation |
| FTIR | 3700-3000 | O-H stretching | Broad band, sensitive to hydrogen bonding differences.[3] |
| 3424, 3094 | Intramolecular H-bonds | Characteristic bands.[3] | |
| 1600-1700 | C=O stretching | Position can shift with polymorphism. | |
| Raman | < 200 | Lattice Vibrations | Highly sensitive to crystal packing, ideal for polymorph discrimination. |
| 1570-1700 | Aromatic C=C and C=O | Region with significant spectral features for flavonoids. |
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique that provides information about the local chemical environment of specific nuclei (e.g., ¹³C) in the solid state. Different polymorphs can exhibit distinct chemical shifts and relaxation times due to differences in molecular conformation and packing.
Experimental Protocol (¹³C CP/MAS ssNMR):
-
Sample Preparation: Pack the this compound powder (approximately 50-100 mg) into a zirconia rotor (e.g., 4 mm).
-
Instrument Setup:
-
Spectrometer: Use a high-field solid-state NMR spectrometer.
-
Technique: Employ Cross-Polarization Magic Angle Spinning (CP/MAS) to enhance the ¹³C signal.
-
Spinning Speed: Spin the sample at a high rate (e.g., 10-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.
-
Contact Time: Optimize the cross-polarization contact time (e.g., 1-2 ms).
-
Recycle Delay: Set an appropriate recycle delay based on the proton T₁ relaxation time.
-
-
Data Analysis: Compare the ¹³C chemical shifts of the different this compound samples. Polymorphic differences will manifest as changes in the number of resonances (due to different numbers of crystallographically independent molecules) and/or shifts in the peak positions.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments for characterizing this compound polymorphs.
References
- 1. Assembling the Puzzle of Taxifolin Polymorphism | MDPI [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assembling the Puzzle of Taxifolin Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (-)-Taxifolin in Experimental Liver Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Taxifolin, also known as dihydroquercetin, is a natural flavonoid with potent antioxidant and anti-inflammatory properties.[1][2] Emerging evidence highlights its therapeutic potential in mitigating liver fibrosis, a condition characterized by excessive extracellular matrix (ECM) deposition that disrupts liver architecture and function. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical liver fibrosis research, focusing on commonly used experimental models and key molecular pathways.
I. Experimental Models for Inducing Liver Fibrosis
Several rodent models are employed to recapitulate the key features of human liver fibrosis. The choice of model often depends on the specific research question, with toxin-induced models offering rapid and robust fibrosis, while diet-induced models more closely mimic the metabolic dysfunction associated with non-alcoholic steatohepatitis (NASH).
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
The CCl₄ model is a widely used and well-characterized method for inducing liver fibrosis in rodents. CCl₄ is a hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells (HSCs) and subsequent fibrogenesis.[3]
High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes Mellitus (T2DM) with Liver Fibrosis
This model mimics liver fibrosis associated with T2DM and non-alcoholic fatty liver disease (NAFLD). A high-fat diet induces obesity and insulin resistance, while a low dose of streptozotocin, a pancreatic β-cell toxin, induces hyperglycemia. This combination leads to steatohepatitis and fibrosis.[4]
II. Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the effects of (-)-)-Taxifolin on key markers of liver injury and fibrosis.
Table 1: Effect of this compound on Serum Biomarkers of Liver Injury
| Model | Treatment Group | Dose | ALT (U/L) | AST (U/L) | Reference |
| CCl₄-induced | CCl₄ Model | - | Significantly Increased | Significantly Increased | [3] |
| This compound | 20 mg/kg | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [3] | |
| This compound | 40 mg/kg | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [3] | |
| This compound | 80 mg/kg | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [3] | |
| HFD + STZ | T2DM Model | - | Significantly Increased | Significantly Increased | [4] |
| This compound | 80 mg/kg/day | Markedly Reduced vs. Model | Markedly Reduced vs. Model | [4] |
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers
| Model | Marker | Treatment Group | Expression Level | Reference |
| CCl₄-induced | iNOS, COX-2, IL-1β, IL-6, TNF-α | CCl₄ Model | Increased | [3] |
| This compound | Significantly Reversed | [3] | ||
| α-SMA, TGF-β1 | CCl₄ Model | Increased | [5] | |
| This compound | Inhibited | [5] | ||
| HFD + STZ | TGF-β1, Col1a1, Smad2 | T2DM Model | Upregulated | [4][6] |
| This compound | Downregulated | [4][6] |
III. Experimental Protocols
The following are detailed protocols for inducing liver fibrosis and administering this compound based on published studies.
Protocol 1: CCl₄-Induced Liver Fibrosis in Mice
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Peanut oil
-
This compound
-
0.9% physiological saline
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[3]
-
Group Allocation: Randomly divide mice into the following groups (n=10 per group):[3]
-
Normal Control: No treatment.
-
CCl₄ Model: CCl₄ injection + saline gavage.
-
Positive Control (e.g., Colchicine): CCl₄ injection + colchicine treatment.
-
This compound Treatment Groups: CCl₄ injection + this compound (e.g., 20, 40, 80 mg/kg) gavage.
-
-
Induction of Fibrosis:
-
This compound Administration:
-
Sample Collection and Analysis:
-
At the end of the 8-week period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse and collect the liver for histopathological analysis (H&E and Masson's trichrome staining), immunohistochemistry (e.g., for α-SMA), and molecular analysis (e.g., Western blot for fibrotic markers, RT-PCR for inflammatory cytokines).[3][8]
-
Protocol 2: HFD and STZ-Induced Liver Fibrosis in Mice
Materials:
-
Male C57BL/6 mice
-
High-fat diet (HFD)
-
Normal chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimatization: Acclimate mice for one week as described in Protocol 1.
-
Group Allocation: Randomly divide mice into the following groups:[4]
-
Wild-Type (WT) Control: Normal chow diet + vehicle.
-
T2DM Model: HFD + STZ + vehicle.
-
This compound Treatment: HFD + STZ + this compound (80 mg/kg/day).
-
-
Induction of T2DM and Fibrosis:
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage for the duration of the study.[4]
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels every 4 weeks.[4]
-
At the end of the study, euthanize the mice.
-
Collect blood for serum analysis of ALT, AST, and triglycerides.[4]
-
Collect the liver for histopathological analysis (H&E and Masson's trichrome staining) and Western blot analysis of fibrotic markers (TGF-β1, Col1a1, Smad2).[4][9]
-
IV. Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-fibrotic effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and HSC activation.
TGF-β1/Smads Pathway
The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a central driver of liver fibrosis. TGF-β1 activates HSCs, leading to the production of ECM proteins. This compound has been shown to inhibit this pathway, thereby reducing HSC activation and collagen deposition.[3][5]
Caption: this compound inhibits the TGF-β1/Smads signaling pathway.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is involved in cell survival, proliferation, and apoptosis. In the context of liver fibrosis, its dysregulation can contribute to hepatocyte apoptosis and HSC activation. This compound has been shown to modulate this pathway, thereby protecting hepatocytes.[3][7]
Caption: this compound modulates the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of liver fibrosis.
Caption: General experimental workflow for studying this compound in liver fibrosis.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. Novel Therapeutic Potentials of Taxifolin for Obesity-Induced Hepatic Steatosis, Fibrogenesis, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapeutic Potentials of Taxifolin for Obesity-Induced Hepatic Steatosis, Fibrogenesis, and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxifolin Attenuates Hepatic Fibrosis and Injury in High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Mice | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing (-)-Taxifolin degradation in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of (-)-Taxifolin in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A change in color, often to a yellowish or brownish hue, typically indicates degradation of this compound. This is often due to oxidation or polymerization, which can be accelerated by factors such as alkaline pH, high temperatures, or the presence of metal ions.
Q2: What is the primary cause of this compound degradation in aqueous solutions?
This compound is particularly susceptible to degradation under alkaline conditions.[1][2][3][4] Alkaline hydrolysis can lead to the formation of dimers and other degradation products.[1][2][3] It is also unstable under acidic and oxidative conditions.[1]
Q3: Is this compound sensitive to light?
Based on photosensitivity studies, this compound is considered stable to light (class 4).[1][2][3] While it is good practice to protect all sensitive reagents from light, photodegradation is not the primary concern for this compound.
Q4: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound, especially in the presence of humidity.[1][2][3] Therefore, it is crucial to store both stock and working solutions at low temperatures.
Q5: Can the solvent I use affect the stability of this compound?
Yes, the choice of solvent is important. While this compound has low water solubility, dissolving it in organic solvents like ethanol or methanol before preparing aqueous solutions is a common practice.[1][5] However, the final aqueous solution's pH is the most critical factor for stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of bioactivity in cell culture experiments. | Degradation in alkaline culture media (pH ~7.4). | Prepare fresh solutions immediately before use. Consider using a stabilized formulation or a lower, yet effective, concentration. Prepare stock solutions in a slightly acidic buffer or an organic solvent and dilute into media just before the experiment. |
| Precipitate forms in the aqueous working solution. | Low aqueous solubility of this compound. Exceeding the solubility limit. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it to the final aqueous concentration. Ensure the final concentration does not exceed its solubility in the experimental buffer. The equilibrium solubility of the hydrate form is about 1.2 mg/mL.[6] |
| Inconsistent experimental results between batches. | Inconsistent preparation and storage of this compound solutions. Degradation of stock solutions over time. | Standardize the protocol for solution preparation. Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a quality check of a new batch of this compound. |
| Discoloration of the stock solution. | Oxidation or degradation due to improper storage (e.g., exposure to air, high temperature, non-optimal pH). | Discard the discolored solution. Prepare a fresh stock solution using deoxygenated solvents and store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
Quantitative Data on this compound Stability
Table 1: Stability of this compound Under Different Stress Conditions
| Condition | Duration | Degradation (%) | Classification | Reference |
| Alkaline Hydrolysis (1 mM NaOH) | 24 h | ~100% | Extremely Unstable (Class 1) | [1][2][3] |
| Acid Hydrolysis (1 M HCl) | 24 h | ~20% | Unstable | [1] |
| Oxidation (30% H₂O₂) | 24 h | ~15% | Unstable | [1] |
| Photolysis (Visible/UV Radiation) | - | Low | Stable (Class 4) | [1][2][3] |
| Dry Heat | - | - | Thermolabile | [1] |
| Humid Heat | - | Increased degradation compared to dry heat | Highly Thermolabile | [1][2][3] |
Table 2: Chemical Stability of a Taxifolin Derivative in Different Formulations
| Formulation | Storage Temperature | Storage Duration | Remaining Compound (%) | Reference |
| Essence | 40°C | 12 weeks | ~19% | [7] |
| Cream | 25°C | 12 weeks | ~93% | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder (high purity, >99%)
-
Ethanol (analytical grade) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
(Optional but recommended for long-term storage) Gently flush the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.
-
Seal the tube tightly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, cell culture medium). The buffer should ideally be slightly acidic (pH < 7) for better stability.
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Add the appropriate volume of the experimental buffer to a sterile tube.
-
While vortexing or gently mixing, add the calculated volume of the this compound stock solution to the buffer. This gradual addition helps to prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Factors influencing the degradation of this compound.
Caption: Protective role of this compound against oxidative stress-induced apoptosis.
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of (-)-Taxifolin in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the poor oral bioavailability of (-)-Taxifolin in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in rodent models?
A1: The poor oral bioavailability of this compound is primarily attributed to several factors:
-
Low Aqueous Solubility: Taxifolin has poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Efflux Transporter Activity: Studies using Caco-2 cell models, which mimic the intestinal barrier, have indicated that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). These transporters actively pump Taxifolin out of the intestinal cells back into the lumen, reducing its net absorption.[3][4]
-
First-Pass Metabolism: Like many flavonoids, Taxifolin is subject to extensive first-pass metabolism in the intestine and liver, where it is converted into various metabolites.[5][6][7]
Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of this compound in rodent models. These include:
-
Nanodispersions: Reducing the particle size of Taxifolin to the nanometer range increases the surface area for dissolution, thereby enhancing its absorption.[3][8]
-
Inclusion Complexes with Cyclodextrins: Encapsulating Taxifolin within cyclodextrin molecules can improve its solubility and dissolution rate.[1][4]
-
Lipid-Based Formulations: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate Taxifolin, protecting it from degradation and facilitating its absorption through the intestinal wall.[9][10]
-
Nanoparticles: Formulating Taxifolin into nanoparticles using biodegradable polymers can improve its stability and provide controlled release.[11]
Q3: How can I quantify this compound concentrations in rodent plasma?
A3: A validated and sensitive bioanalytical method is crucial for pharmacokinetic studies. The most common method is Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high selectivity and sensitivity for detecting low concentrations of Taxifolin and its metabolites in complex biological matrices like plasma.[3][6][8][12]
Troubleshooting Guides
Formulation & Characterization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of Taxifolin in liposomes. | - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. - Inefficient hydration or sonication process. | - Optimize the ratio of phospholipids (e.g., soy lecithin) to cholesterol. A common starting point is a 5:1 ratio.[13] - Experiment with different drug-to-lipid ratios to find the optimal loading capacity. - Ensure complete hydration of the lipid film and optimize sonication time and power to achieve desired vesicle size and encapsulation. |
| Inconsistent particle size in nanodispersion. | - Inefficient precipitation process. - Inadequate stabilizer concentration. - Aggregation during storage. | - Control the rate of addition of the drug solution to the anti-solvent. - Optimize the concentration of the stabilizer (e.g., PVP).[9] - Store the nanodispersion at an appropriate temperature and consider using cryoprotectants if lyophilizing. |
| Poor solubility of Taxifolin-cyclodextrin complex. | - Incorrect molar ratio of Taxifolin to cyclodextrin. - Inefficient complexation method. | - Determine the optimal molar ratio through phase solubility studies. - Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to achieve the highest complexation efficiency.[1][11][14] |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent oral gavage technique. - Differences in fasting status. - Animal stress affecting gastrointestinal motility. | - Ensure consistent and accurate administration volume and technique for all animals. - Standardize the fasting period before drug administration (typically 12 hours with free access to water).[12] - Acclimatize animals to the experimental procedures to minimize stress. |
| No detectable or very low levels of Taxifolin in plasma. | - Poor oral bioavailability of the formulation. - Rapid metabolism of Taxifolin. - Insufficient sensitivity of the analytical method. | - Re-evaluate the formulation strategy to enhance solubility and absorption. - Consider co-administration with inhibitors of efflux transporters or metabolic enzymes, if ethically permissible and relevant to the study. - Optimize the UHPLC-MS/MS method to achieve a lower limit of quantification (LLOQ).[6][8] |
| Unexpectedly high plasma concentrations or altered pharmacokinetic profile. | - Saturation of efflux transporters or metabolic enzymes at high doses. - Formulation-related effects on gastrointestinal transit time. | - Conduct dose-proportionality studies to assess linearity in pharmacokinetics. - Characterize the in vitro release profile of the formulation to understand its behavior in the GI tract. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Taxifolin Suspension | Rat | 15 (oral) | 59.11 ± 8.62 | - | 59.11 ± 8.62 (AUC0-t) | 0.49 | [3] |
| Taxifolin Nanodispersion | Rat | 15 (oral) | - | - | 90.89 ± 11.76 (AUC0-t) | 0.75 | [3] |
| Taxifolin-γ-CD Inclusion Complex | Rat | - | - | - | - | 3.72 times increase vs. raw taxifolin | [4] |
| Taxifolin Suspension | Rat | - | 0.489 | - | - | - | [9] |
| Taxifolin-loaded Liposomes | Rat | - | 0.608 | - | - | - | [9] |
| Taxifolin-loaded Selenized Liposomes | Rat | - | 0.599 | - | - | 216.65 (relative to suspension) | [9] |
| Taxifolin Nanoparticles | Rat | - | - | - | - | 7 times increase vs. raw taxifolin | [11] |
Experimental Protocols
Preparation of this compound Nanodispersion
This protocol is based on the co-precipitation technique described in the literature.[9]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Organic solvent (e.g., ethanol)
-
Deionized water
Procedure:
-
Dissolve this compound and PVP in the organic solvent.
-
Add the resulting solution dropwise into deionized water (the anti-solvent) under constant stirring.
-
Continue stirring for a specified period to allow for the formation of nanoparticles.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous dispersion can be used directly or lyophilized for long-term storage. For lyophilization, a cryoprotectant may be added.
Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol outlines the freeze-drying method for preparing inclusion complexes.[1][14]
Materials:
-
This compound
-
γ-Cyclodextrin (γ-CD)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of γ-CD.
-
Add this compound to the γ-CD solution in a specific molar ratio.
-
Stir the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to facilitate complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum to obtain a dry powder of the inclusion complex.
UHPLC-MS/MS Quantification of this compound in Rat Plasma
This is a general protocol based on validated methods.[3][6][8]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (IS) solution (e.g., butylparaben).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is typically used (e.g., SB-C18 RRHD, 150 mm × 2.1 mm, 1.8 µm).[3][8]
-
Mobile Phase: A mixture of acetonitrile and water with an additive like ammonium acetate or formic acid.[3][8]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for Taxifolin.[3][8]
-
MRM Transitions: For Taxifolin: m/z 303.0 → 285.0. For a butylparaben IS: m/z 193.1 → 92.0.[3][8]
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Cellular uptake and transport pathways of this compound and its nanoformulations in enterocytes.
Caption: Major endocytic pathways for the cellular uptake of nanoformulations.
References
- 1. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Permeation of astilbin and taxifolin in Caco-2 cell and their effects on the P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxifolin ameliorates lipopolysaccharide-induced intestinal epithelial barrier dysfunction via attenuating NF-kappa B/MLCK pathway in a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodispersions of taxifolin: impact of solid-state properties on dissolution behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assembling the Puzzle of Taxifolin Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Identification and assay of 3'-O-methyltaxifolin by UPLC-MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
troubleshooting (-)-Taxifolin aggregation in high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of (-)-Taxifolin at high concentrations during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is cloudy and has formed a precipitate after I diluted my DMSO stock into an aqueous buffer/cell culture medium. What is happening?
A1: This is a common issue caused by the low aqueous solubility of this compound. When the concentrated DMSO stock is introduced to the aqueous environment, the this compound molecules come out of solution and aggregate or precipitate. This is driven by the significant change in solvent polarity. Aqueous solutions of taxifolin are not recommended for storage for more than one day[1].
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent effects and toxicity[2][3].
-
Optimize Dilution Method: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously. This rapid mixing can help disperse the this compound before it has a chance to aggregate.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or medium to 37°C before adding the stock solution can sometimes improve solubility[3]. However, be cautious, as prolonged heat, especially with humidity, can degrade taxifolin[4][5].
-
Check pH: this compound is highly unstable and prone to degradation and dimerization in alkaline conditions (pH > 7.0)[4][6]. Ensure your final solution's pH is neutral or slightly acidic.
Q2: I need to prepare a high-concentration stock solution of this compound. What is the best solvent to use?
A2: The choice of solvent is critical for preventing aggregation. For high-concentration stocks, organic solvents are necessary.
-
Dimethyl sulfoxide (DMSO) is highly effective, dissolving this compound up to approximately 30 mg/mL[1][2].
-
Ethanol is another option, with a solubility of around 3 mg/mL[1][2].
-
Dimethylformamide (DMF) also has a high dissolving capacity, similar to DMSO at about 30 mg/mL[1].
For subsequent dilutions into aqueous media for cell-based assays, DMSO is the most common choice. Always use a high-purity, anhydrous grade of the solvent.
Q3: Are there methods to increase the aqueous solubility of this compound without using high concentrations of organic solvents?
A3: Yes, several methods can enhance aqueous solubility and reduce aggregation:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble. Using γ-cyclodextrin has been shown to be effective[2][7].
-
Nanosuspension Formation: Advanced techniques like liquid antisolvent precipitation can be used to produce nanoparticles of this compound. These nanoparticles have a larger surface area, which significantly improves their dissolution rate and solubility[7][8].
-
pH Optimization: Preparing the aqueous solution at a slightly acidic pH can improve the stability of flavonoids. However, ensure the pH is compatible with your experimental system (e.g., cell culture). Avoid alkaline conditions at all costs[4].
Q4: How should I store my this compound stock solutions to prevent degradation and precipitation?
A4: Proper storage is crucial for maintaining the integrity of your this compound solutions.
-
Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C[2].
-
Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for more than a day, as precipitation and degradation can occur[1].
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Approximate Solubility | Reference |
| Water | ~0.9 - 1.2 mg/mL | [9][10] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Ethanol | ~3 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 30 mM):
-
Accurately weigh the required amount of this compound powder (MW: 304.25 g/mol ). For 1 mL of a 30 mM stock, weigh 9.13 mg.
-
Place the powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C or brief sonication can be used if dissolution is slow[3].
-
-
Stock Solution Storage:
-
Dispense the stock solution into small, single-use aliquots.
-
Store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Warm your aqueous buffer or cell culture medium to 37°C.
-
Perform serial dilutions. To minimize precipitation, add the DMSO stock to the pre-warmed medium drop-by-drop while continuously vortexing.
-
Crucial: Ensure the final DMSO concentration in your experiment does not exceed a level toxic to your cells, typically <0.5%[2].
-
Protocol 2: Enhancing Aqueous Solubility with γ-Cyclodextrin
This protocol is an alternative for experiments where organic solvents are not desired.
Materials:
-
This compound powder
-
γ-Cyclodextrin (γ-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of γ-CD in your desired aqueous buffer (e.g., 10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound powder to the γ-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary for the formation of the inclusion complex.
-
-
Removal of Undissolved Compound:
-
After the stirring period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
-
Sterilization and Use:
-
Carefully collect the supernatant, which contains the soluble this compound-γ-CD complex.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. The resulting clear solution is ready for use in your experiments.
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound.
Key Signaling Pathways Modulated by this compound
Caption: this compound signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Taxifolin Properties by Spray Drying [mdpi.com]
Technical Support Center: Enhancing the Stability of (-)-Taxifolin in Formulation
Welcome to the technical support center for (-)-Taxifolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific stability-related issues you may encounter when working with this compound formulations.
| Problem | Possible Cause | Recommended Solution |
| Discoloration (e.g., yellowing or browning) of the formulation | Oxidation and/or degradation of Taxifolin, particularly under alkaline pH conditions or exposure to light and high temperatures.[1][2] | - Adjust the pH of the formulation to an acidic range (pH 4-6).- Add antioxidants such as ascorbic acid or tocopherol to the formulation.- Protect the formulation from light by using amber-colored containers.- Store the formulation at refrigerated temperatures (2-8 °C). |
| Precipitation of Taxifolin in aqueous formulations | Poor water solubility of Taxifolin.[3][4] | - Increase solubility by forming inclusion complexes with cyclodextrins (e.g., γ-cyclodextrin).[5][6]- Utilize nanoencapsulation techniques such as liposomes, niosomes, or transfersomes to improve dispersion and solubility.[7][8][9]- Consider co-solvents, but with caution regarding their potential impact on long-term stability and toxicity. |
| Loss of potency or antioxidant activity over time | Chemical degradation of the Taxifolin molecule. This is accelerated by high temperatures, humidity, and alkaline pH.[1][2][10][11] | - For liquid formulations, consider lyophilization (freeze-drying) to create a stable solid powder for reconstitution.[5]- Encapsulate Taxifolin in protective nanocarriers like zein-caseinate nanoparticles.[12]- For semi-solid formulations like creams, ensure a well-structured vehicle that minimizes exposure to air and moisture.[10][11] |
| Inconsistent results in stability studies | Variability in raw material, formulation composition, or storage conditions. | - Ensure consistent quality of this compound raw material.- Precisely control the pH and composition of the formulation batch-to-batch.- Maintain and monitor storage conditions (temperature and humidity) accurately. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The primary factors affecting this compound stability are pH, temperature, light, oxygen, and the presence of metal ions. Taxifolin is particularly unstable under alkaline conditions, leading to degradation.[1][2] Elevated temperatures and humidity also accelerate its degradation.[1][2] Exposure to light can induce photodegradation, although it is considered relatively photostable.[2][13]
Q2: What is the optimal pH range for a stable aqueous formulation of Taxifolin?
A2: An acidic pH range, typically between 4 and 6, is recommended to maintain the stability of Taxifolin in aqueous solutions. It is extremely unstable under alkaline hydrolysis.[1][2][13][14][15]
Q3: How can I improve the water solubility and stability of Taxifolin simultaneously?
A3: Several methods can concurrently enhance both solubility and stability:
-
Inclusion Complexation: Forming an inclusion complex with cyclodextrins, such as γ-cyclodextrin, can significantly increase water solubility and protect the Taxifolin molecule from degradation.[5][6] Studies have shown this method can increase solubility by nearly 20-fold.[5]
-
Nanoencapsulation: Encapsulating Taxifolin in nanocarriers like liposomes, niosomes, transfersomes, or polymeric nanoparticles (e.g., zein-caseinate) can improve its solubility, stability, and bioavailability.[7][8][16][9][12]
-
Chemical Modification: Creating ester derivatives of Taxifolin can improve its stability in certain formulations, although this alters the molecule itself.[10][11]
Q4: What are the degradation products of Taxifolin?
A4: Under alkaline conditions, Taxifolin can degrade and form dimers.[2][14] Microbial degradation can lead to the formation of compounds like 3,4-dihydroxyphenylacetic acid.[17] In vivo, Taxifolin is metabolized into various products, including glucuronide and sulfate conjugates, as well as methylated derivatives.[12][18]
Q5: Are there any excipients that should be avoided in Taxifolin formulations?
A5: Avoid alkaline excipients that could raise the pH of the formulation. Also, be cautious with excipients that may contain trace metal impurities, as metal ions can catalyze the oxidation of flavonoids.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from stability and enhancement studies of this compound.
Table 1: Stability of Taxifolin Tetra-octanoate in Different Formulations at 25°C and 40°C over 12 Weeks
| Formulation Type | Storage Temperature | Remaining Taxifolin Tetra-octanoate (%) |
| Cream | 25°C | ~93% |
| Essence | 40°C | ~19% |
| Data synthesized from studies on Taxifolin derivatives, indicating formulation-dependent stability.[10][11] |
Table 2: Effect of Cyclodextrin Inclusion on Taxifolin Solubility
| Complex | Increase in Solubility at 25°C | Increase in Solubility at 37°C |
| Taxifolin-γ-CD | ~18.5 times | ~19.8 times |
| This demonstrates a significant enhancement in aqueous solubility through complexation.[5] |
Experimental Protocols
Protocol 1: Preparation of Taxifolin-Cyclodextrin Inclusion Complex
This protocol is based on the emulsion solvent evaporation and freeze-drying method.[5]
-
Preparation of Phases:
-
Oil Phase: Dissolve a specific amount of Taxifolin in an organic solvent like ethyl acetate.
-
Aqueous Phase: Dissolve γ-cyclodextrin in deionized water.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase while homogenizing at a controlled speed to form an emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion under reduced pressure using a rotary evaporator.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting aqueous solution and then freeze-dry it to obtain a solid powder of the Taxifolin-γ-CD inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).[5]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol for determining the concentration of Taxifolin in a formulation to assess its stability.[1][10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with phosphoric acid to pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of Taxifolin (around 290 nm).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dilute with a suitable solvent (e.g., methanol) to a known volume to bring the Taxifolin concentration within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Taxifolin of known concentrations.
-
Inject the prepared sample into the HPLC system.
-
Determine the concentration of Taxifolin in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxifolin: Approaches to Increase Water Solubility and Bioavailability. | Semantic Scholar [semanticscholar.org]
- 4. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Formulation and Characterization of Taxifolin-Loaded Lipid Nanovesicles (Liposomes, Niosomes, and Transfersomes) for Beverage Fortification - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 9. Formulation and Characterization of Taxifolin‐Loaded Lipid Nanovesicles (Liposomes, Niosomes, and Transfersomes) for Beverage Fortification [agris.fao.org]
- 10. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Supercritical Antisolvent (SAS) Process for Taxifolin Micronization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful micronization of taxifolin using the Supercritical Antisolvent (SAS) process.
Troubleshooting Guide
This guide addresses common issues encountered during the SAS process for taxifolin micronization in a question-and-answer format.
Q1: The resulting taxifolin particles are too large or show a wide size distribution. How can I achieve smaller, more uniform particles?
A1: Particle size in the SAS process is a multifactorial issue primarily influenced by temperature, pressure, and the concentration of the taxifolin solution. To reduce particle size and narrow the distribution, consider the following adjustments:
-
Decrease Precipitation Temperature: Lower temperatures generally lead to faster volume expansion and higher supersaturation, which promotes rapid nucleation over crystal growth, resulting in smaller particles. For instance, experiments have shown that decreasing the temperature from 65°C to 35°C reduces the length of taxifolin fibers significantly.[1][2]
-
Increase Precipitation Pressure: Higher pressure increases the density of the supercritical CO2, enhancing its solvent power for the organic solvent (e.g., ethanol) and promoting faster mixing and mass transfer.[1][2][3] This rapid extraction of the solvent from the droplets leads to a higher degree of supersaturation and the formation of smaller particles.[1][2][3] An increase in pressure from 10 MPa to 25 MPa has been demonstrated to reduce taxifolin particle size from a range of 10–300 μm down to 2–10 μm.[1][2]
-
Lower Taxifolin Solution Concentration: A lower initial concentration of taxifolin in the solvent leads to smaller and more uniform particles.[1][2][3] High concentrations can lead to particle growth dominating the nucleation process, resulting in larger particles.[4] The optimal concentration for taxifolin in ethanol has been found to be 5 mg/mL.[2]
Q2: I am observing particle agglomeration after the drying process. What are the potential causes and solutions?
A2: Agglomeration can occur if residual solvent remains on the particle surfaces. To mitigate this, ensure a sufficient washing step is performed after precipitation. After stopping the solution flow, continue to pass pure supercritical CO2 through the precipitation vessel to effectively remove any remaining organic solvent from the collected particles.[5][6]
Q3: The morphology of my taxifolin particles is inconsistent. Instead of uniform fibers or spheres, I'm getting irregular shapes. Why is this happening?
A3: The morphology of the precipitated particles is highly dependent on the interplay of process parameters. The most significant factors are pressure, temperature, and solution concentration.[1][3] Inconsistent morphology often arises from operating in a region where the system is sensitive to small fluctuations. Refer to the optimized parameters in the data tables below to find a stable operating window. For taxifolin, needle-like fibers are commonly produced.[1][2] Drastic changes in morphology can be an indicator of significant deviation from optimal supersaturation conditions.
Q4: What is the effect of the solution flow rate on particle size?
A4: For the micronization of taxifolin using ethanol as a solvent, the solution flow rate has been found to have a negligible effect on the final particle size and shape within the tested range of 3–6 mL/min.[1][2][3] The dominant parameters remain temperature, pressure, and solution concentration.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving taxifolin in the SAS process?
A1: Ethanol is a commonly used and effective solvent for dissolving taxifolin for SAS processing.[1][2][3]
Q2: What is the role of supercritical CO2 in the SAS process?
A2: In the SAS process, supercritical carbon dioxide (scCO2) acts as an antisolvent.[7] The solute (taxifolin) is insoluble in scCO2, but the organic solvent (ethanol) is miscible with it.[8] When the taxifolin-ethanol solution is sprayed into the scCO2, the rapid diffusion and dissolution of scCO2 into the ethanol droplets cause a volumetric expansion of the liquid phase.[5][7] This drastically reduces the solvent's capacity to dissolve taxifolin, leading to a high degree of supersaturation and subsequent precipitation of the solute as fine particles.[5][7]
Q3: What are the optimal conditions for taxifolin micronization?
A3: Based on experimental studies, the optimal conditions to produce the smallest taxifolin particles are a temperature of 35°C, a pressure of 25 MPa, and a taxifolin/ethanol solution concentration of 5 mg/mL.[2]
Q4: How can I be sure that the SAS process has not chemically altered the taxifolin?
A4: The SAS process is generally considered a mild technique that does not cause thermal degradation, especially given the moderate operating temperatures (typically 35-65°C).[1][8] To confirm the chemical integrity of the processed taxifolin, analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) should be employed to compare the spectra of unprocessed and processed samples.
Data Presentation
Table 1: Effect of SAS Process Parameters on Taxifolin Particle Size
| Trial No. | Temperature (°C) | Pressure (MPa) | Concentration (mg/mL) | Solution Flow Rate (mL/min) | Resulting Particle Size (Length, μm) |
| 1 | 35 | 20 | 10 | 4 | 5–30 |
| 2 | 45 | 20 | 10 | 4 | 10–80 |
| 3 | 55 | 20 | 10 | 4 | 30–150 |
| 4 | 65 | 20 | 10 | 4 | 40–200 |
| 5 | 35 | 10 | 10 | 4 | 10–300 |
| 6 | 35 | 15 | 10 | 4 | 5–50 |
| 7 | 35 | 25 | 10 | 4 | 2–10 |
| 8 | 35 | 25 | 5 | 4 | 2–8 |
| 9 | 35 | 25 | 15 | 4 | 5–20 |
| 10 | 35 | 25 | 20 | 4 | 10–40 |
| 11 | 35 | 25 | 5 | 3 | 2–8 |
| 12 | 35 | 25 | 5 | 5 | 2–8 |
| 13 | 35 | 25 | 5 | 6 | 2–8 |
Data summarized from studies on taxifolin micronization.[1][2]
Table 2: Optimized SAS Process Parameters for Taxifolin Micronization
| Parameter | Optimized Value |
| Temperature | 35 °C |
| Pressure | 25 MPa |
| Drug Concentration | 5 mg/mL (in Ethanol) |
| Solvent | Ethanol |
| Antisolvent | Supercritical CO2 |
| Solution Flow Rate | 3 - 6 mL/min (Negligible Effect) |
| Expected Result | Needle-like fibers with lengths of 2–8 μm |
These optimized conditions are recommended for achieving the smallest particle size.[2]
Experimental Protocols
Protocol 1: Micronization of Taxifolin via SAS Process
1. Materials and Equipment:
-
Taxifolin powder
-
Ethanol (solvent)
-
High-purity carbon dioxide (antisolvent)
-
Supercritical Antisolvent (SAS) apparatus, including:
-
High-pressure CO2 pump
-
High-pressure liquid solution pump
-
Precipitation vessel with temperature control
-
Back pressure regulator
-
Nozzle for spraying the solution
-
Particle collection filter (e.g., stainless steel frit)
-
Separation vessel
-
2. Solution Preparation:
-
Prepare a stock solution of taxifolin in ethanol at the desired concentration (e.g., 5 mg/mL for optimal results).
-
Ensure the taxifolin is completely dissolved. Sonication may be used to aid dissolution.
3. SAS Apparatus Setup and Operation:
-
Set the precipitation vessel to the desired temperature (e.g., 35°C).
-
Pressurize the system by pumping CO2 into the precipitation vessel until the target pressure is reached and stable (e.g., 25 MPa).[9]
-
Once the temperature and pressure are stable, start pumping the taxifolin-ethanol solution through the nozzle into the precipitation vessel at a constant flow rate (e.g., 4 mL/min).[9]
-
The supercritical CO2 and the solution will come into contact, causing the precipitation of taxifolin particles.
-
Continue pumping the solution until the desired amount of material has been processed.
4. Particle Collection and System Shutdown:
-
Stop the flow of the taxifolin solution but continue to flow pure supercritical CO2 through the vessel for a set period (e.g., 30-60 minutes) to wash away any residual ethanol.[5]
-
Carefully and slowly depressurize the precipitation vessel.
-
Collect the micronized taxifolin powder from the vessel's filter.
-
Store the collected powder in a desiccator.
5. Characterization:
-
Analyze the morphology and size of the processed taxifolin particles using Scanning Electron Microscopy (SEM).
-
Confirm the chemical integrity using FTIR and crystallinity using Powder X-ray Diffraction (PXRD).
Visualizations
Caption: Experimental workflow for the SAS micronization of taxifolin.
Caption: Troubleshooting logic for reducing taxifolin particle size.
Caption: Influence of key parameters on taxifolin particle size.
References
- 1. mdpi.com [mdpi.com]
- 2. Micronization of Taxifolin by Supercritical Antisolvent Process and Evaluation of Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Micronization by Supercritical AntiSolvent (SAS) | Laboratorio de Equilibrio de Fases y Fluidos Supercríticos [ucm.es]
- 6. MICRONIZATION OF MATERIALS USING SUPERCRITICAL CO2 AS ANTISOLVENT AGENT | Office for the Transfer of Research Results [ucm.es]
- 7. Supercritical Anti Solvent Micronization (SAS) - Separeco [separeco.com]
- 8. mdpi.com [mdpi.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: In Vitro Assays with (-)-Taxifolin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Taxifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the reliability of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability when working with this compound in vitro?
A1: The primary sources of variability in this compound in vitro assays stem from its physicochemical properties and handling. Key factors include:
-
Poor Solubility: Taxifolin is only slightly soluble in water and aqueous buffers, which can lead to inconsistent concentrations in your experiments.[1][2]
-
Instability: It is highly unstable in alkaline (basic) conditions and its degradation is accelerated by heat and humidity.[2][3] It can also polymerize in neutral solutions.[2]
-
Stock Solution Preparation and Storage: Improper dissolution and storage of stock solutions can result in precipitation or degradation, leading to variable effective concentrations.
-
Assay Interference: Like many flavonoids, Taxifolin can interfere with certain assay components, leading to false-positive or false-negative results.
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure consistency, follow these guidelines:
-
Solvent Selection: Dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF) before diluting it with your aqueous buffer or cell culture medium.[4]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen organic solvent.
-
Dilution: When preparing working solutions, dilute the stock solution with your aqueous buffer of choice. For maximum solubility, a 1:1 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/ml.[4]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Aqueous Solutions: Do not store aqueous solutions of Taxifolin for more than one day, as its stability in aqueous environments is limited.[4]
Q3: What concentration range of this compound should I use in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your system. At high concentrations, Taxifolin can be toxic to cells.[5] For example, cytotoxicity has been observed at concentrations above 80 µmol/L in RAW 264.7 cells and 50 µg/mL in porcine oocytes.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Antioxidant Assays (DPPH, ABTS)
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent EC50 values between experiments. | Taxifolin Precipitation: Poor solubility in the assay buffer. | Ensure Taxifolin is fully dissolved in an appropriate organic solvent before adding it to the reaction mixture. Perform a solubility test with your final assay buffer. |
| Taxifolin Degradation: Instability in the assay buffer, especially if the pH is neutral to alkaline. | Prepare fresh dilutions of Taxifolin for each experiment. Check the pH of your assay buffer; Taxifolin is more stable in acidic conditions.[7] | |
| Reaction Time: The kinetics of the reaction between Taxifolin and the radical may vary. | Standardize the incubation time for all samples and controls. Perform a time-course experiment to determine the optimal reaction time. | |
| Unexpectedly low antioxidant activity. | Incorrect Wavelength: Reading the absorbance at a suboptimal wavelength. | Verify the correct wavelength for your specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[8] |
| Interference from Solvents: The organic solvent used to dissolve Taxifolin may interfere with the assay. | Run a solvent control (assay buffer + solvent) to account for any background signal. |
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., MTT, Cell Viability)
| Symptom | Possible Cause | Suggested Solution |
| High standard deviation in cell viability readings. | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding. |
| Taxifolin Precipitation in Media: Taxifolin coming out of solution upon addition to cell culture media. | Visually inspect the media for any precipitate after adding Taxifolin. Reduce the final concentration of the organic solvent (e.g., DMSO) to a non-toxic level (typically <0.5%). Consider using a nanoemulsion formulation of Taxifolin to improve solubility.[7] | |
| Edge Effects: Evaporation from wells on the outer edges of the plate leading to concentrated media components. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Cell morphology changes unexpectedly. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the cells. | Perform a solvent toxicity control to determine the maximum tolerated concentration of your solvent for the specific cell line. |
| Taxifolin Cytotoxicity: The concentration of Taxifolin is too high. | Conduct a dose-response curve to determine the IC50 and select appropriate non-toxic concentrations for your experiments.[9][10] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~1.2 mg/mL for the hydrate form) | [1] |
| Ethanol | ~3 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Table 2: Exemplary Effective Concentrations of this compound in In Vitro Assays
| Cell Line | Assay | Effective Concentration Range | Reference |
| HepG2 and Huh7 | Cell Viability (MTT) | IC50: 0.15 µM and 0.22 µM, respectively | [9] |
| A549 and H1975 | Cell Viability (CCK-8) | 25, 50, and 100 µM/L showed inhibitory effects | [10] |
| RAW 264.7 | Anti-inflammatory | 20, 40, 80 µmol/L reduced inflammatory markers | [6] |
| Porcine Oocytes | Maturation | 50 µg/mL showed toxicity | [5] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the Taxifolin stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your Taxifolin dilutions or a standard antioxidant (e.g., Trolox) to the wells. For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the scavenging percentage against the concentration of Taxifolin to determine the EC50 value.
-
Protocol 2: Cell Viability using MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Taxifolin. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the control and plot it against the Taxifolin concentration to determine the IC50 value.
-
Visualizations
References
- 1. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up (-)-Taxifolin extraction from biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the extraction of (-)-Taxifolin from biomass.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound extraction, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inefficient cell wall disruption.- Suboptimal solvent selection.- Inadequate solid-to-liquid ratio.- Insufficient extraction time or temperature.- Degradation of taxifolin during extraction. | - Biomass Pre-treatment: Grind the biomass to a fine powder to increase the surface area. For woody materials, a soaking step may be necessary to facilitate solvent penetration.[1]- Solvent Optimization: Test a range of polar solvents and their aqueous mixtures. Ethanol/water mixtures (e.g., 20-40% ethanol) have shown effectiveness.[2] For advanced methods, ionic liquids like 1-butyl-3-methylimidazolium bromide ([C4mim]Br) can enhance extraction.[1][3][4]- Ratio Adjustment: Optimize the solid-to-liquid ratio. Ratios between 1:10 and 1:25 (g/mL) are commonly reported.[1][4][5]- Parameter Optimization: Systematically vary extraction time and temperature. For conventional extraction, temperatures around 38°C-40°C are suggested to prevent degradation.[2] Microwave-assisted extraction can significantly reduce time.[1]- Stability Control: Employ vacuum extraction to lower the boiling point of the solvent and reduce oxidation.[2] Taxifolin is unstable under alkaline conditions, so pH control is crucial.[6][7] |
| Co-extraction of Impurities | - Non-selective solvent system.- Presence of resins, oils, and other polyphenols in the biomass. | - Solvent Polarity Tuning: Adjust the polarity of the extraction solvent to target taxifolin more selectively.- Sequential Extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and oils before extracting with a polar solvent for taxifolin.- Purification Strategy: Implement downstream purification steps such as liquid-liquid extraction, column chromatography (e.g., Sephadex LH-20), or crystallization.[8][9][10] |
| Solvent Recovery Issues | - High boiling point of the solvent.- Formation of azeotropes.- High energy consumption for solvent evaporation. | - Solvent Selection: Opt for solvents with lower boiling points where feasible, considering extraction efficiency.- Vacuum Evaporation: Utilize rotary evaporators or other vacuum evaporation systems to reduce the solvent's boiling point and minimize thermal degradation of taxifolin.[2][8]- Alternative Technologies: Explore membrane filtration techniques like nanofiltration for solvent recovery, which can be more energy-efficient. |
| Product Degradation | - Exposure to high temperatures.- Presence of oxygen.- Alkaline pH conditions. | - Temperature Control: Maintain lower extraction temperatures. Vacuum extraction can be beneficial.[2]- Inert Atmosphere: Conduct extraction and processing steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]- pH Management: Ensure the extraction and subsequent processing steps are carried out under neutral or slightly acidic conditions. Taxifolin is particularly unstable in alkaline environments.[6][7] |
| Crystallization Difficulties | - Presence of impurities inhibiting crystal formation.- Suboptimal solvent for crystallization.- Inappropriate temperature control. | - Purification: Ensure the extract is sufficiently pure before attempting crystallization.[8][10]- Solvent Screening: Test various solvent and anti-solvent systems to find optimal crystallization conditions. Recrystallization from hot water has been reported.[5]- Controlled Cooling & Seeding: Implement a controlled cooling profile and consider using seed crystals to induce crystallization.[8][10] |
Frequently Asked Questions (FAQs)
Extraction Process
Q1: What are the most common biomass sources for this compound extraction?
A1: The most common sources are woods from the Larix genus (larch), such as Siberian larch (Larix sibirica/Larix dahurica) and Larix gmelinii.[10][11] Other sources include the lower trunk, roots, and bark of coniferous trees like spruce, fir, and pine, which have higher concentrations of taxifolin.[2]
Q2: What is the impact of particle size on extraction efficiency?
A2: Reducing the particle size of the biomass increases the surface area available for solvent contact, which generally improves extraction efficiency and reduces the required extraction time. Grinding the wood into chips or a powder is a common pre-treatment step.[5]
Q3: How does the choice of solvent affect the extraction of this compound?
A3: The choice of solvent is critical and depends on the extraction method. Polar solvents are effective for extracting the polar taxifolin molecule.[2] Ethanol and ethanol/water mixtures are commonly used for conventional extraction.[2][5] For advanced methods like microwave-assisted extraction, ionic liquids have been shown to improve yields.[1][3] The solvent's polarity will also influence the co-extraction of impurities.
Q4: What are the advantages of using vacuum during extraction?
A4: Performing the extraction under a vacuum lowers the boiling point of the solvent mixture, allowing the process to be conducted at lower temperatures (e.g., 30°C - 40°C).[2] This minimizes the risk of thermal degradation of taxifolin and reduces oxidation due to the removal of air from the system.[2]
Purification and Stability
Q5: What are the main challenges in purifying this compound at a large scale?
A5: The main challenges include the removal of co-extracted impurities like resins, oils, and other flavonoids which have similar polarities.[8][10] This often requires multiple purification steps, such as liquid-liquid partitioning and chromatography, which can be complex and costly to scale up.[12]
Q6: How stable is this compound under typical processing and storage conditions?
A6: this compound is sensitive to heat, oxygen, and alkaline pH.[6][7] It is particularly unstable under alkaline hydrolysis.[6][7] Thermal degradation is exacerbated by the presence of humidity.[6] For storage, it is advisable to keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Alternative Production Methods
Q7: Are there alternatives to direct extraction from biomass for producing this compound?
A7: Yes, biotransformation is an emerging alternative. This method involves the enzymatic deglycosylation of astilbin, which is more abundant in some plants, to produce taxifolin. Fungal biotransformation using strains like Aspergillus fumigatus has shown high conversion yields.[11][13]
Experimental Protocols
Protocol 1: Conventional Ethanol Reflux Extraction
This protocol is based on a typical laboratory-scale reflux extraction method.
-
Preparation of Biomass:
-
Extraction:
-
Place 200 g of the powdered biomass into a suitable reaction vessel.
-
Add 2000 mL of 90% ethanol, resulting in a solid-to-liquid ratio of 1:10 (g/mL).[5]
-
Heat the mixture to 90°C and maintain reflux for 3 hours with continuous stirring.[5]
-
After 3 hours, cool the mixture and filter to separate the extract from the solid biomass.
-
Repeat the extraction process on the biomass residue two more times with fresh solvent.[5]
-
Combine the extracts from all three cycles.
-
-
Solvent Removal and Initial Purification:
-
Crystallization:
Protocol 2: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE)
This protocol outlines an advanced extraction method for higher efficiency.
-
Preparation of Biomass:
-
Source: Larch wood powder.[1]
-
Dry the powder to a constant weight.
-
-
Extraction:
-
Sample Analysis:
-
After extraction, centrifuge the mixture and filter the supernatant through a 0.45 µm filter for HPLC analysis to determine the taxifolin yield.
-
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Key Parameters
| Extraction Method | Biomass Source | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Reported Yield/Efficiency | Reference |
| Conventional Reflux | Larix olgensis roots | 90% Ethanol | 1:10 | 90 | 3 hours (x3) | Not explicitly quantified, but sufficient for further studies. | [5] |
| Vacuum Extraction | Conifer wood | 20-40% Ethanol in Water | 1:4 - 1:6 | 38-40 | Not specified | Optimized for higher yields compared to atmospheric pressure. | [2] |
| IL-Microwave Assisted | Larix gmelinii | 1.00 M [C4mim]Br | 15:1 (mL/g) | Not applicable | 14 min irradiation + 2h soak | Higher extraction yield compared to traditional methods.[3] | [1][3][4] |
| Ultrasound-Assisted | Abies nephrolepis | 50% Ethanol | 20:1 (mL/g) | 60 | 40 min | Yields of ~1.8 mg/g for taxifolin. | [14] |
| Biotransformation | Astilbin | Water (buffer) | Not applicable | 35 | 14 hours | 91.3% conversion yield from astilbin. | [11][13] |
Visualizations
Caption: General workflow for the extraction and purification of this compound from biomass.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species - Google Patents [patents.google.com]
- 3. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2013113329A1 - Method for producing taxifolin from wood - Google Patents [patents.google.com]
- 9. hrpub.org [hrpub.org]
- 10. US20150080587A1 - Process for the manufacture of taxifolin from wood - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of (-)-Taxifolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (-)-Taxifolin (also known as dihydroquercetin) in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported biological activities?
This compound is a natural flavonoid, specifically a dihydroflavonol, found in various plants like onions, olive oil, and the Douglas fir.[1][2] It is recognized for a wide range of health-promoting effects, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][3] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and chelate metal ions like Fe2+, which can catalyze the formation of hydroxyl radicals.[2][4]
Q2: What are the known molecular targets and signaling pathways modulated by this compound that could contribute to off-target effects?
This compound is known to interact with multiple signaling pathways, which can lead to off-target effects if not properly controlled. Key modulated pathways include:
-
PI3K/Akt/mTOR Pathway: Taxifolin has been shown to inhibit PI3K and mTOR activity, leading to decreased phosphorylation of downstream targets like Akt and rpS6.[5]
-
MAPK Signaling Pathway: It can down-regulate the phosphorylation of key proteins in the MAPK pathway, which is closely associated with inflammatory processes.[6]
-
NF-κB Pathway: The compound inhibits inflammatory responses by suppressing the NF-κB pathway.[1][4]
-
Nrf2/HO-1 Pathway: Taxifolin can activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress, inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4]
-
Wnt/β-catenin Pathway: Recent studies show Taxifolin can promote cell proliferation in certain cell types, like porcine intestinal epithelial cells, by activating the Wnt/β-catenin pathway.[7] However, a study on its anti-tumor effects related to the Wnt pathway was retracted due to methodological concerns, highlighting the need for careful validation.[8]
Q3: How can I distinguish between a desired on-target effect and an unintended off-target effect in my experiment?
Distinguishing on-target from off-target effects is crucial for validating your results. Key strategies include:
-
Dose-Response Analysis: A genuine on-target effect should correlate with the compound's potency for its intended target.[9]
-
Use of Structurally Unrelated Inhibitors: If an inhibitor with a different chemical structure but the same molecular target produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if Taxifolin is binding to your intended target protein within the cell.[9]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype, confirming the effect is on-target.
Q4: What is a recommended starting concentration range for this compound in cell culture experiments?
The effective concentration of Taxifolin can vary significantly depending on the cell line and the specific biological endpoint being measured. Based on published studies, concentrations typically range from 25 µM to 100 µM .[10] For example, in lung cancer cell lines A549 and H1975, Taxifolin showed inhibitory effects on proliferation and stemness within this range.[10] In 4T1 breast cancer cells, concentrations of 5 µM to 50 µM were used in combination studies.[11] It is always recommended to perform a dose-response curve (e.g., from 1 µM to 200 µM) to determine the optimal, non-toxic concentration for your specific cellular model and assay.[9][10]
Q5: Are there important chemical properties of Taxifolin to consider, such as stereoisomerism?
Yes, Taxifolin has two chiral centers, meaning it can exist as four different stereoisomers (e.g., (2R,3R) and (2S,3S)).[12][13] These different isomers can have distinct biological activities and pharmacokinetic properties.[13] Most commercial preparations of Taxifolin may be a mix of these isomers. If your results are inconsistent, or if you are trying to identify a specific molecular target, the stereoisomeric composition of your Taxifolin sample could be a significant factor. It is crucial to be aware of this and, if possible, use a preparation with a defined stereoisomeric composition.[12]
Quantitative Data Summary
Table 1: Reported Molecular Targets and Pathways Modulated by this compound
| Target/Pathway | Effect | Cell Type/Model | Reference |
| PI3K / mTOR | Inhibition | Glioblastoma Cell Lines | [5] |
| MAPK | Down-regulation of phosphorylation | RAW264.7 Macrophages | [6] |
| NF-κB | Inhibition | Various | [1][4] |
| Nrf2 / HO-1 | Activation | Cisplatin-induced Nephrotoxicity Model | [4] |
| P-Glycoprotein (P-gp) | Uncompetitive Inhibition | Multidrug Resistant Cancer Cells | [14] |
| HIF-1α | Down-regulation | Hepatocellular Carcinoma Cells | [15] |
| VEGFR-2 | Inhibition of autophosphorylation | HUVECs | [16] |
| Wnt / β-catenin | Activation | Porcine Intestinal Epithelial Cells | [7] |
Table 2: Effective Concentrations and IC50 Values of this compound in Cellular Assays
| Cell Line | Assay | Concentration / IC50 | Reference |
| A549 & H1975 (Lung Cancer) | Cell Viability (CCK-8) | Significant toxicity > 200 µM | [10] |
| 4T1 (Breast Cancer) | Cell Viability (Combination w/ Epirubicin) | 5 - 50 µM | [11] |
| Glioblastoma Cell Lines | Cell Viability | Dose-dependent decrease | [5] |
| HUVECs | Tube Formation Assay | Antiangiogenic effect observed | [16] |
| KB-vin (MDR Cancer) | Reversal of Drug Resistance | Effective at non-toxic 80-100 µM | [14] |
Troubleshooting Guides
Issue 1: I'm observing high cellular toxicity or unexpected phenotypic results that don't seem related to my target of interest.
-
Question: My cells are dying or showing signs of stress at concentrations where I expect a specific inhibitory effect. How can I determine if this is a non-specific, off-target effect?
-
Answer: High concentrations of small molecules can induce general cellular stress.[9] Taxifolin itself is a potent antioxidant and can interfere with cellular redox balance.[4] It's critical to separate a specific pharmacological effect from general cytotoxicity.
Troubleshooting Steps:
-
Establish a Therapeutic Window: Perform a comprehensive dose-response curve using a sensitive cell viability assay (e.g., MTT or CellTiter-Glo®) and a cytotoxicity assay (e.g., LDH release). Identify the concentration range that shows a biological effect without significant loss of viability (>80-90% viability).
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of Taxifolin. This can help differentiate specific structural effects from general chemical-induced stress. Quercetin is structurally similar but has different activities; for example, unlike Taxifolin, it inhibits HSP70 expression under stress.[17]
-
Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that Taxifolin is binding to your intended target at the concentrations used in your experiments.[9] A lack of target engagement at concentrations causing the phenotype strongly suggests an off-target effect.
-
Issue 2: My reporter gene assay (e.g., Luciferase) shows inconsistent activation or inhibition.
-
Question: I am using a luciferase reporter to measure the activity of a signaling pathway. Taxifolin is causing a high background signal or seems to be affecting the reporter protein directly. How can I troubleshoot this?
-
Answer: Flavonoids can directly interfere with reporter enzymes.[9] For instance, they can have intrinsic fluorescence or directly inhibit enzymes like luciferase, leading to false-positive or false-negative results.
Troubleshooting Steps:
-
Use a Control Reporter Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway but contains a strong constitutive promoter (e.g., CMV) driving the same reporter gene (e.g., luciferase). If Taxifolin affects the signal from this vector, it indicates a direct effect on the reporter system or general transcription.[9]
-
Switch the Reporter System: If interference is confirmed, switch to a different reporter, such as a fluorescent protein (e.g., GFP, RFP) or a secreted enzyme like SEAP (Secreted Alkaline Phosphatase).[9]
-
Perform a Cell-Free Assay: Add Taxifolin directly to the cell lysate during the reporter assay measurement step. This can help determine if the compound is inhibiting the reporter enzyme's activity directly.
-
Issue 3: How can I proactively identify the unknown off-targets of Taxifolin in my cell model?
-
Question: I have confirmed my phenotypic effect is likely off-target, or I want to understand the broader mechanism of Taxifolin. What methods can I use to identify its other targets?
-
Answer: Identifying unknown targets requires specialized proteomic techniques. These methods help create a broader profile of the compound's interactions.
Troubleshooting Steps:
-
Kinome Profiling: Since Taxifolin is known to affect multiple kinases (PI3K, MAPK), a kinome-wide profiling assay can be highly informative. The Kinobeads assay is a chemical proteomics approach used to profile kinase inhibitors.[9] It involves incubating cell lysate with Taxifolin, followed by affinity purification of kinases that are not inhibited, and identification by mass spectrometry.
-
Affinity Chromatography-Mass Spectrometry: This involves immobilizing Taxifolin on a solid support (like beads) and using it as bait to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Computational Prediction: Use in silico tools and databases (e.g., CMAP) to predict potential targets based on Taxifolin's structure and gene expression changes it induces.[15] These predictions must then be validated experimentally.
-
Experimental Protocols & Visualizations
Key Signaling Pathways Modulated by this compound
The diagram below illustrates how this compound can influence multiple critical signaling pathways, which may contribute to its off-target effects.
Caption: Key signaling pathways potentially modulated by this compound.
Experimental Workflow: Troubleshooting Phenotypic Results
This workflow outlines a logical process to determine if an observed cellular effect is on-target or off-target.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, increasing its melting temperature.[9]
Methodology:
-
Cell Treatment: Culture cells to desired confluency. Treat one set of plates with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) to create an intact protein lysate.
-
Heating: Aliquot the lysate from both treated and control groups into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for both the Taxifolin-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the Taxifolin-treated sample indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: MTT Cell Proliferation and Viability Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the Taxifolin-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the viability percentage against the log of Taxifolin concentration to determine the IC50 value.
References
- 1. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroquercetin improves the proliferation of porcine intestinal epithelial cells via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneonline.com [geneonline.com]
- 9. benchchem.com [benchchem.com]
- 10. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A study on the role of Taxifolin in inducing apoptosis of pancreatic cancer cells: screening results using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoid dihydroquercetin, unlike quercetin, fails to inhibit expression of heat shock proteins under conditions of cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pioneering RP-HPLC for Concurrent Quantification of Taxifolin and Its Glycosides: A Comparative Validation Guide
In the realm of phytochemical analysis, the precise and simultaneous quantification of bioactive compounds and their derivatives is paramount for quality control and drug development. This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the concurrent quantification of taxifolin and its glycoside, taxifolin-3-O-rhamnoside, against other analytical techniques. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to support robust analytical method development.
Comparative Analysis of Analytical Methods
While several techniques are available for the analysis of taxifolin and its glycosides, RP-HPLC remains a widely adopted method due to its simplicity, sensitivity, and specificity.[1][2] Alternative methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) offer enhanced sensitivity and are particularly useful for pharmacokinetic studies.[3]
Table 1: Comparison of RP-HPLC and UHPLC-MS/MS Methods for Taxifolin Quantification
| Parameter | RP-HPLC Method[1][4] | UHPLC-MS/MS Method[3] |
| Analytes | Taxifolin & Taxifolin-3-O-rhamnoside | Taxifolin |
| Linearity Range (µg/mL) | 0.1 - 0.8 | 0.005 - 4.28 |
| Correlation Coefficient (R²) | > 0.994 | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.156 (Taxifolin), 0.077 (Taxifolin-3-O-rhamnoside) | 0.0015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.473 (Taxifolin), 0.234 (Taxifolin-3-O-rhamnoside) | 0.005 |
| Precision (%RSD) | < 2% | < 8% |
| Accuracy (% Recovery) | 97 - 102.1% | > 75% |
Validated RP-HPLC Method for Simultaneous Quantification
A noteworthy study successfully developed and validated an RP-HPLC method for the simultaneous determination of taxifolin and taxifolin-3-O-rhamnoside.[1][4] This method demonstrates high specificity, precision, and accuracy, making it suitable for the quality assessment of plant extracts and dietary supplements containing these flavonoids.[1]
Experimental Protocol: RP-HPLC Method
1. Sample Preparation:
-
A hydroalcoholic extract of the plant material (e.g., rhizomes of Smilax china Linn.) is prepared.[1][4]
-
Standard stock solutions of taxifolin and taxifolin-3-O-rhamnoside are prepared in methanol (e.g., 1 mg/mL).[5] Working standard solutions are prepared by further dilution.
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a C18 column (e.g., Shim-pack, 150 mm x 4.6 mm, 5 µm particle size).[1][4]
-
Mobile Phase: An isocratic eluting mixture of methanol and water (90:10 v/v).[1][4]
-
Detection: PDA detector at a wavelength of 254 nm.[4]
-
Injection Volume: Not specified in the provided abstracts.
-
Column Temperature: Not specified in the provided abstracts.
3. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
-
Linearity: Calibration curves were established by plotting the peak area against a series of concentrations of the standard solutions.[1]
-
Accuracy: Determined through recovery experiments by spiking a known amount of standard into the sample.[1][8]
-
Precision: Assessed by analyzing multiple replicates of the same sample (intra-day) and on different days (inter-day).[8]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Evaluated by intentionally varying chromatographic parameters such as mobile phase composition.[1]
Performance Data of the Validated RP-HPLC Method
The following tables summarize the quantitative data from the validation of the RP-HPLC method for the simultaneous quantification of taxifolin and taxifolin-3-O-rhamnoside.[1][4]
Table 2: Linearity and Retention Time
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Taxifolin-3-O-rhamnoside | 2.917 | 0.1 - 0.8 | > 0.9941 |
| Taxifolin | 3.924 | 0.1 - 0.8 | > 0.9963 |
Table 3: Sensitivity, Accuracy, and Precision
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Taxifolin-3-O-rhamnoside | 0.077 | 0.234 | 97 - 102.1 | < 2 |
| Taxifolin | 0.156 | 0.473 | 97 - 102.1 | < 2 |
Alternative Method: HPLC-PDA for Taxifolin Quantification
Another study focused on the development and validation of an HPLC-PDA method specifically for the quantification of taxifolin in the bark extract of Pinus pinaster.[8] This method also demonstrated good performance characteristics.
Experimental Protocol: HPLC-PDA Method
1. Sample Preparation:
-
Aqueous extraction of Pinus pinaster bark.[8]
2. Chromatographic Conditions:
-
HPLC System: HPLC with a photodiode array (PDA) detector.[8]
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Optimized using a 3³ Box-Behnken factorial design.[8]
-
Flow Rate: Not specified in the provided abstract.
-
Detection: PDA detector.[8]
3. Method Validation: The method was validated for specificity, linearity, limits of detection and quantification, precision, accuracy, and robustness.[8]
Performance Data of the Validated HPLC-PDA Method
Table 4: Validation Parameters for Taxifolin Quantification
| Parameter | Value |
| Linearity Range (µg/mL) | 40 - 60 |
| Correlation Coefficient (R²) | Not specified |
| LOD (µg/mL) | 6.52 |
| LOQ (µg/mL) | 21.70 |
| Intra-day Precision (%RSD) | 3.46 - 3.62 |
| Inter-day Precision (%RSD) | 3.48 |
| Accuracy (% Recovery) | 98.23 |
Workflow and Signaling Pathway Visualizations
To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the logical workflow of the RP-HPLC method validation and a conceptual signaling pathway for the analysis.
Caption: Workflow for the validation of the RP-HPLC method.
Caption: Logical flow of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. hrpub.org [hrpub.org]
- 3. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. theaspd.com [theaspd.com]
- 8. scielo.br [scielo.br]
Validating the Efficacy of (-)-Taxifolin in Animal Models of Oxidative Stress: A Comparative Guide
(-)-Taxifolin, a potent natural antioxidant, has garnered significant attention within the scientific community for its potential therapeutic applications in conditions mediated by oxidative stress. This guide provides a comprehensive comparison of this compound's performance against other alternatives in various animal models of oxidative stress, supported by experimental data and detailed protocols. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical efficacy.
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated significant protective effects across multiple animal models of oxidative stress, often exhibiting superior or comparable efficacy to other well-known antioxidants.
Performance Against Quercetin:
In a model of carbon tetrachloride (CCl4)-induced hepatitis in rats, this compound was found to be more effective at inhibiting lipid peroxidation than quercetin. At a dose of 100 mg/kg, taxifolin was 3.4 times more effective, and at 300 mg/kg, it was 4.9 times more effective than quercetin in reducing malondialdehyde (MDA) levels, a key marker of lipid peroxidation.[1][2]
Performance Against Vitamin C:
In a study on diazinon-induced myocardial injury in rats, both this compound and Vitamin C showed protective effects. While both compounds individually reduced serum troponin levels, their combination resulted in a synergistic effect, dropping the levels to be comparable with the control groups.[3] This suggests that this compound can be effectively used in combination with other antioxidants for enhanced therapeutic outcomes.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, showcasing the effects of this compound on key biomarkers of oxidative stress and tissue injury.
Table 1: Effect of this compound on Liver Injury Markers in CCl4-treated Mice
| Treatment Group | sALT (U/L) | sAST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |
| Control | Normal | Normal | Low | High | High |
| CCl4 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
| CCl4 + Taxifolin | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
Source: Adapted from studies on CCl4-induced acute liver injury.[4] Taxifolin was shown to significantly limit the increase of serum alanine aminotransferase (sALT) and aspartate aminotransferase (sAST), reduce malondialdehyde (MDA) levels, and increase the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4]
Table 2: Cardioprotective Effects of this compound in Isoproterenol (ISO)-Induced Myocardial Injury in Mice
| Treatment Group | CK-MB (U/L) | cTnI (ng/mL) | LDH (U/L) | Myocardial MDA | Myocardial GSH | Myocardial SOD Activity |
| Control | Normal | Normal | Normal | Low | High | High |
| ISO | Increased | Increased | Increased | Increased | Decreased | Decreased |
| ISO + Taxifolin (25 mg/kg) | Reduced | Reduced | Reduced | Reduced | Increased | Increased |
| ISO + Taxifolin (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
Source: Based on a study of isoproterenol-induced myocardial injury.[5][6] Taxifolin administration for 14 days prior to ISO injection significantly attenuated the increase in serum cardiac injury markers (CK-MB, cTnI, LDH) and myocardial oxidative stress markers (MDA), while restoring antioxidant defenses (GSH, SOD).[5][6]
Table 3: Neuroprotective Effects of this compound in a Mouse Model of Cerebral Ischemia
| Treatment | Infarct Volume (%) | Neurological Deficit Score | Brain MDA levels | Brain SOD activity |
| Ischemia/Reperfusion (I/R) | High | High | Increased | Decreased |
| I/R + Taxifolin | Significantly Reduced | Significantly Improved | Significantly Reduced | Significantly Increased |
Source: Derived from findings on cerebral ischemia-reperfusion injury models.[7] Taxifolin has been shown to inhibit free radicals and protect against cerebral I/R damage.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key models cited in this guide.
1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
-
Animal Model: Male Kunming mice.
-
Induction of Injury: A single intraperitoneal injection of CCl4 (diluted in olive oil).
-
Treatment Protocol: this compound is typically administered orally for several consecutive days prior to CCl4 injection.
-
Endpoint Analysis: 24 hours after CCl4 administration, blood and liver tissues are collected. Serum levels of ALT and AST are measured. Liver homogenates are used to determine MDA, SOD, GPx, and catalase levels. Histopathological examination of liver sections is also performed.[4]
2. Isoproterenol (ISO)-Induced Myocardial Injury Model
-
Animal Model: Male mice.
-
Induction of Injury: Two subcutaneous injections of isoproterenol (100 mg/kg) at a 24-hour interval.[5]
-
Treatment Protocol: this compound (25 and 50 mg/kg) is administered orally for 14 consecutive days before the first ISO injection.[5][6]
-
Endpoint Analysis: After the second ISO injection, blood and heart tissues are collected. Serum is analyzed for CK-MB, cTnI, and LDH. Heart tissue homogenates are used to measure MDA, glutathione (GSH), SOD, and catalase activities. Histopathological analysis of heart tissue is conducted to assess tissue damage.[5][6]
3. Liver Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: Male Wistar Albino rats.[7]
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed. The portal triad (hepatic artery, portal vein, and bile duct) is clamped to induce ischemia for a specific period (e.g., 30 minutes). The clamp is then removed to allow reperfusion (e.g., 2 hours).[7]
-
Treatment Protocol: this compound (50 mg/kg) is administered orally for 21 days prior to the I/R procedure.[7]
-
Endpoint Analysis: Blood and liver tissues are collected after the reperfusion period. Serum is analyzed for MDA and IL-6 levels. Liver tissue is examined for histopathological changes and immunohistochemical analysis of apoptotic markers like Bax and Bcl-2.[7]
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Signaling Pathway:
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Under conditions of oxidative stress, Taxifolin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of downstream antioxidant enzymes such as Heme oxygenase-1 (HO-1), SOD, and Catalase, thereby enhancing the cellular defense against oxidative damage.[9][10]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important target of this compound.[8] Activation of this pathway is associated with cell survival and inhibition of apoptosis. Taxifolin has been shown to activate PI3K/Akt signaling, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival mechanisms in the face of oxidative stress.[8]
Caption: PI3K/Akt signaling pathway modulated by this compound.
Experimental Workflow for Preclinical Validation:
The general workflow for validating the effect of a compound like this compound in an animal model of oxidative stress is depicted below.
Caption: General experimental workflow for in vivo validation.
This guide provides a foundational understanding of this compound's efficacy in preclinical models of oxidative stress. The presented data and protocols should serve as a valuable resource for researchers aiming to further investigate its therapeutic potential.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review [mdpi.com]
- 3. Cardioprotective and antioxidant effects of taxifolin and vitamin C against diazinone-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of taxifolin against oxidative stress and apoptosis in liver ischemia-reperfusion injury: an experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse [mdpi.com]
comparative analysis of neuroprotective properties of taxifolin and its water-soluble form
A Guide for Researchers and Drug Development Professionals
Taxifolin, also known as dihydroquercetin, is a natural flavonoid acclaimed for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of intense research.[1][2] However, the clinical application of taxifolin is significantly hampered by its poor water solubility and low bioavailability, which limits its ability to cross the blood-brain barrier effectively.[3][4][5] To overcome these limitations, water-soluble formulations of taxifolin have been developed, demonstrating enhanced efficacy and presenting a promising avenue for neuroprotective therapies.
This guide provides an objective comparison of the neuroprotective properties of native taxifolin (TAX) and its water-soluble form, "aqua taxifolin" (aqTAX), supported by experimental data.
Quantitative Data Summary: Comparative Efficacy
A direct comparative study on cultured mouse cerebral cortical cells under ischemic conditions (oxygen-glucose deprivation) revealed the superior efficacy of the water-soluble form, aqTAX, over native taxifolin.[3][4] The key quantitative findings are summarized below.
| Compound | Experimental Model | Effective Concentration | Key Neuroprotective Findings |
| Taxifolin (TAX) | Mouse cerebral cortical cells (Ischemia model) | 30–100 µg/mL | Effective inhibition of necrosis and late-stage apoptosis.[3][4][5] |
| Aqua Taxifolin (aqTAX) | Mouse cerebral cortical cells (Ischemia model) | 10–30 µg/mL | - Effective inhibition of necrosis and late-stage apoptosis at lower concentrations.[3][4][5]- More pronounced enhancement of genes encoding ROS-scavenging, anti-inflammatory, and anti-apoptotic proteins.[3][4]- Complete inhibition of ischemia-induced Ca2+ signals after 40-minute preincubation.[3][5] |
Mechanisms of Neuroprotection
Both taxifolin and its water-soluble derivatives exert neuroprotective effects through multiple mechanisms, primarily by mitigating oxidative stress and neuroinflammation.[1][2]
1. Attenuation of Oxidative Stress via Nrf2 Pathway Activation: Taxifolin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant systems.[6][7][8] Upon activation by an antioxidant like taxifolin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the transcription of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][9][10] This action helps to neutralize reactive oxygen species (ROS) and reduce neuronal damage caused by oxidative stress.[1][7][11] The water-soluble form, aqTAX, has been shown to enhance the expression of genes encoding ROS-scavenging proteins with higher efficiency than native taxifolin.[3][4]
2. Suppression of Neuroinflammation via NF-κB Pathway Inhibition: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Taxifolin has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[12][13] By inhibiting NF-κB activation, taxifolin reduces the production of these inflammatory mediators, thereby protecting neurons from inflammatory damage.[1][12][14]
Signaling Pathway Diagrams
Caption: Taxifolin activates the Nrf2-ARE antioxidant pathway.
Caption: Taxifolin inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess neuroprotective effects.
1. Cell Viability (MTT Assay) The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere and differentiate.[15][16]
-
Treatment: Pre-treat cells with various concentrations of taxifolin or aqTAX for a specified period (e.g., 2 hours).[17]
-
Induce Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂, glutamate, or amyloid-β peptide) to induce cell death, except in the control group.[15][17]
-
MTT Incubation: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[16] Cell viability is expressed as a percentage relative to the untreated control cells.
-
2. Reactive Oxygen Species (ROS) Detection
-
Principle: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds and neurotoxin as described in the MTT assay.
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (typically 5-10 µM) in the dark for 20-30 minutes at 37°C.
-
Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[16] An increase in fluorescence indicates higher levels of intracellular ROS.
-
3. Western Blotting for Protein Expression
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This can be used to measure changes in the expression of key signaling proteins like Nrf2, HO-1, NF-κB, and markers of apoptosis (e.g., Caspase-3).
-
Protocol:
-
Protein Extraction: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of target protein, which can be quantified using densitometry software.
-
General Experimental Workflow
Caption: Workflow for comparing neuroprotective agents.
Conclusion and Future Directions
The evidence strongly indicates that taxifolin is a potent neuroprotective agent. However, its efficacy is limited by poor solubility. Water-soluble formulations, such as aqua taxifolin, demonstrate significantly enhanced neuroprotective activity at lower concentrations.[3][4][5] This improved efficacy is attributed to greater bioavailability and more efficient modulation of key neuroprotective pathways, including the Nrf2 and NF-κB systems.[3][4]
For researchers and drug developers, these findings highlight the critical importance of formulation in realizing the therapeutic potential of promising natural compounds. Future research should focus on direct in vivo comparisons of taxifolin and its water-soluble derivatives in animal models of neurodegenerative diseases to validate these in vitro findings and assess their ability to cross the blood-brain barrier and confer cognitive benefits. The development of optimized, highly bioavailable taxifolin formulations represents a promising strategy in the search for effective treatments for neurodegenerative disorders.
References
- 1. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse. | Read by QxMD [read.qxmd.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatoprotective and neuroprotective effect of taxifolin on hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 15. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Potency of (-)-Taxifolin in Combating Protein Aggregation: A Comparative Guide for Researchers
For Immediate Release
In the intricate landscape of neurodegenerative disease research, the inhibition of protein aggregation stands as a paramount therapeutic strategy. Among the myriad of natural compounds investigated, flavonoids have emerged as promising candidates. This guide provides a comprehensive evaluation of the efficacy of (-)-Taxifolin, also known as dihydroquercetin, in comparison to other flavonoids in preventing the pathological aggregation of proteins, a hallmark of diseases such as Alzheimer's and Parkinson's. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and mechanistic insights.
Comparative Efficacy of Flavonoids in Inhibiting Amyloid-β (Aβ42) Aggregation
The inhibitory potential of flavonoids against the aggregation of amyloid-beta 42 (Aβ42), a key peptide implicated in Alzheimer's disease, is often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. Data compiled from rigorous in vitro studies reveals the standing of this compound among its peers.
| Flavonoid | Chemical Subclass | IC50 for Aβ42 Aggregation (μM) | Key Structural Feature for Inhibition |
| Myricetin | Flavonol | 15.1 | Vicinal hydroxyl groups on the B-ring |
| Quercetin | Flavonol | 15.3 | Vicinal hydroxyl groups on the B-ring |
| Dihydromyricetin | Flavanonol | 25.3 | Contiguous hydroxyl groups on the B-ring |
| Morin | Flavonol | 30.3 | Non-catechol moiety |
| This compound | Flavanonol | 33.0 | Catechol moiety (3',4'-dihydroxyl groups) on the B-ring |
| Datiscetin | Flavonol | 55.4 | Non-catechol moiety |
| Kaempferol | Flavonol | 75.1 | Non-catechol moiety |
| Dihydrokaempferol | Flavanonol | >500 | Single hydroxyl group on the B-ring |
| Pinobanksin | Flavanonol | >500 | No hydroxyl group on the B-ring |
| Galangin | Flavonol | >500 | No hydroxyl group on the B-ring |
Table 1: Comparative IC50 values of various flavonoids against Aβ42 aggregation. Data indicates that flavonoids with a catechol (vicinal dihydroxyl) group on the B-ring, such as Myricetin, Quercetin, and this compound, are potent inhibitors.[1]
Mechanistic Insights: The Unique Action of this compound
The efficacy of many flavonoids, including this compound, is intrinsically linked to their chemical structure.[2] The presence of a catechol moiety on the B-ring is a critical determinant of their anti-aggregation activity.[1][2]
For catechol-type flavonoids like this compound, the proposed mechanism involves a two-step process. First, the catechol group undergoes autoxidation to form a reactive o-quinone.[1][3] This oxidized form then covalently binds to specific lysine residues (Lys16 and Lys28) within the Aβ42 peptide.[1][3] These lysine residues are located in a region crucial for the intermolecular β-sheet formation that drives fibrillization.[3] By forming these adducts, this compound effectively blocks the elongation phase of Aβ42 fibril formation.[3] This site-specific inhibition distinguishes it from some non-catechol-type flavonoids which may interact with Aβ42 through different mechanisms.[1]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are summaries of standard methodologies used to evaluate the inhibitory effects of flavonoids on protein aggregation.
Thioflavin T (ThT) Fluorescence Assay
This assay is the gold standard for quantifying the formation of amyloid fibrils in vitro.
-
Preparation of Reagents: A stock solution of Thioflavin T (ThT) is prepared in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) and filtered.[4] A working solution is made by diluting the stock solution on the day of the experiment.[4]
-
Protein Preparation: Lyophilized Aβ42 or α-synuclein is monomerized using appropriate solvents (e.g., hexafluoroisopropanol followed by DMSO) and diluted to the desired final concentration in the assay buffer.
-
Aggregation Kinetics: The monomeric protein is mixed with various concentrations of the test flavonoid (or vehicle control) in a 96-well plate.[5] The ThT working solution is added to each well.[5]
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 482-485 nm, respectively.[4][5]
-
Data Analysis: The increase in fluorescence intensity over time corresponds to the rate of fibril formation. The percentage of inhibition is calculated by comparing the fluorescence of samples with flavonoids to the control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Transmission Electron Microscopy (TEM)
TEM is employed to visually confirm the presence and morphology of amyloid fibrils and to observe the effect of inhibitors on their structure.
-
Sample Preparation: Aβ42 or α-synuclein is incubated at 37°C with and without the flavonoid inhibitor for a specified period to allow for fibril formation.
-
Grid Preparation: A small aliquot (e.g., 3-5 μL) of the protein sample is applied to a carbon-coated copper grid for a few minutes.[7]
-
Negative Staining: The excess sample is wicked off, and the grid is immediately stained with a solution of a heavy metal salt, such as 2% uranyl acetate, for a few minutes.[7] The excess stain is then removed.[7]
-
Imaging: The dried grid is examined under a transmission electron microscope.[7] Images are captured at various magnifications to visualize the fibrillar structures. In the presence of an effective inhibitor like this compound, a reduction in the density and length of fibrils, or the presence of amorphous aggregates, would be observed compared to the control.
Conclusion
The available data robustly supports the efficacy of this compound as a potent inhibitor of protein aggregation, particularly of Aβ42. While flavonoids like myricetin and quercetin exhibit slightly lower IC50 values, this compound's performance is comparable and significant. Its specific mechanism of action, involving the covalent modification of lysine residues via its oxidized catechol group, provides a clear rationale for its inhibitory activity. This guide underscores the importance of the flavonoid structural features, with the catechol moiety being a key predictor of anti-aggregation potential. For researchers in the field, this compound represents a compelling natural compound worthy of further investigation in the development of novel therapeutics for protein misfolding diseases.
References
- 1. Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Therapeutic Potentials of Taxifolin for Amyloid-β-associated Neurodegenerative Diseases and Other Diseases: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission electron microscopy assay [assay-protocol.com]
head-to-head comparison of (-)-Taxifolin and silymarin in hepatoprotection
For researchers and drug development professionals, the quest for effective hepatoprotective agents is a continuous journey. Among the promising natural compounds, (-)-Taxifolin and Silymarin have emerged as strong contenders. This guide provides an objective, data-driven comparison of their performance in safeguarding the liver, supported by experimental evidence and detailed methodologies.
Silymarin, a complex of flavonolignans extracted from milk thistle ( Silybum marianum ), has long been a benchmark for natural liver support.[1][2] Its primary active component is silybin.[2] Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch and is also a component of the silymarin complex.[1][3][4] While both compounds exhibit significant antioxidant and anti-inflammatory properties, a direct comparison reveals nuances in their efficacy and mechanisms of action.
Comparative Efficacy in Ameliorating Liver Injury
Experimental models of liver injury, often induced by toxins like carbon tetrachloride (CCl4) or drugs such as cyclophosphamide, provide a platform for evaluating the hepatoprotective potential of these compounds. Key markers of liver damage include serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes that leak from damaged hepatocytes.
One study directly comparing this compound and Silymarin in a CCl4-induced acute liver injury model in mice demonstrated that both compounds significantly reduced the elevated levels of sALT and sAST.[5][6] Histological analysis further confirmed that both treatments decreased the extent of liver lesions, including vacuole formation, neutrophil infiltration, and necrosis.[5][6]
| Parameter | Control (CCl4 only) | This compound + CCl4 | Silymarin + CCl4 | Reference |
| sALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [5][6] |
| sAST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [5][6] |
| Liver Histology | Severe Lesions, Necrosis | Reduced Lesions, Necrosis | Reduced Lesions, Necrosis | [5][6] |
Table 1: Comparative effects of this compound and Silymarin on serum markers of liver injury and liver histology in a CCl4-induced acute liver injury model in mice.
Mechanisms of Action: A Deeper Dive
The hepatoprotective effects of both this compound and Silymarin are rooted in their ability to counteract oxidative stress and inflammation, key drivers of liver pathology.
Antioxidant Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a pivotal role in liver damage. Both compounds have been shown to enhance the endogenous antioxidant defense system.
Studies have demonstrated that taxifolin's hepatoprotective mechanism is associated with the inhibition of lipid peroxidation and an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd).[5][7] Similarly, silymarin exerts its antioxidant effects by scavenging free radicals, inhibiting lipid peroxidation, and preserving the levels of glutathione, a crucial intracellular antioxidant.[1][2][8]
Interestingly, some studies suggest that taxifolin may possess more potent radical scavenging activity than the main components of silymarin.[9][10][11]
| Parameter | Control (Toxin-induced) | This compound + Toxin | Silymarin + Toxin | Reference |
| Malondialdehyde (MDA) (lipid peroxidation marker) | Increased | Decreased | Decreased | [5][12] |
| Superoxide Dismutase (SOD) activity | Decreased | Increased | Increased | [5][12] |
| Glutathione Peroxidase (GPx) activity | Decreased | Increased | Increased | [5] |
| Glutathione (GSH) levels | Decreased | Increased | Increased | [12] |
Table 2: Comparative effects of this compound and Silymarin on markers of oxidative stress in experimental liver injury models.
Anti-inflammatory Effects
Inflammation is a critical component of liver injury progression. Both this compound and Silymarin have demonstrated the ability to modulate inflammatory pathways.
Taxifolin has been shown to attenuate the inflammatory response in the liver by reducing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[12] This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[12] Silymarin also inhibits NF-κB activation and reduces the production of inflammatory mediators.[13][14]
| Parameter | Control (Toxin-induced) | This compound + Toxin | Silymarin + Toxin | Reference |
| NF-κB p65 activation | Increased | Decreased | Decreased | [12][15] |
| TNF-α levels | Increased | Decreased | Decreased | [12][15] |
| IL-1β levels | Increased | Decreased | Decreased | [12][15] |
| IL-6 levels | Increased | Decreased | Decreased | [12] |
Table 3: Comparative effects of this compound and Silymarin on inflammatory markers in experimental liver injury models.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxifying enzymes.
Both this compound and Silymarin have been identified as activators of the Nrf2 signaling pathway.[12][13][16][17] By activating Nrf2, these compounds enhance the liver's intrinsic ability to defend against oxidative stress. Taxifolin has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), in the liver.[12][18] Similarly, flavolignans from silymarin are known to be potent inducers of Nrf2.[16][17]
Figure 1: Activation of the Nrf2 signaling pathway by this compound and Silymarin.
Experimental Protocols
A generalized experimental workflow for evaluating the hepatoprotective effects of these compounds is outlined below. Specific details may vary between studies.
Figure 2: Generalized experimental workflow for hepatoprotection studies.
Detailed Methodologies
-
Animal Models: Typically, male ICR mice or Sprague-Dawley rats are used.[6] Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Liver Injury: A common method is the intraperitoneal (i.p.) injection of a solution of CCl4 diluted in a vehicle like olive oil.[6] For drug-induced liver injury models, a compound like cyclophosphamide may be administered.[12]
-
Treatment: this compound or Silymarin is typically administered orally (p.o.) via gavage for a specified period before the induction of liver injury. Doses can range from 25 to 100 mg/kg body weight.[12]
-
Biochemical Assays: Serum levels of ALT and AST are measured using commercially available assay kits. Markers of oxidative stress such as MDA, SOD, and GPx are quantified in liver homogenates using specific kits and spectrophotometric methods.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of cellular damage.
-
Western Blot Analysis: Protein expression levels of key signaling molecules like Nrf2, HO-1, and NF-κB p65 in liver tissue lysates are determined using specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver tissue are quantified using specific primers.
Conclusion
Both this compound and Silymarin are potent hepatoprotective agents with well-documented antioxidant and anti-inflammatory properties. They operate through similar mechanisms, notably by mitigating oxidative stress and inflammation, and by activating the protective Nrf2 signaling pathway. While both compounds show comparable efficacy in reducing liver enzyme levels and histological damage in animal models, some evidence suggests that taxifolin may possess superior intrinsic radical scavenging activity.
For researchers and drug development professionals, both compounds represent valuable leads for the development of novel therapies for liver diseases. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy of this compound and Silymarin in human populations. The choice between these two compounds may ultimately depend on factors such as bioavailability, formulation, and specific pathological context.
References
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective herbal drug, silymarin from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle-boosted silymarin: Are we overlooking taxifolin and other key components? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective Mechanisms of Taxifolin on Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Mechanisms of Taxifolin on Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling (-)-Taxifolin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use and disposal of (-)-Taxifolin, a flavonoid compound also known as dihydroquercetin. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to handle it as a potentially hazardous material until more comprehensive toxicological data is available.[1] Always consult your institution's specific safety guidelines and the compound's SDS before beginning any work.
Recommended PPE for Handling this compound
| PPE Category | Solid (Powder) | In Solution (e.g., in DMSO, Ethanol) |
| Hand Protection | Double-glove with nitrile gloves. | Nitrile gloves. Check chemical resistance for the specific solvent. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Tightly fitting safety goggles with side-shields or a face shield.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator if handled outside of a certified chemical fume hood. | Not generally required if handled in a well-ventilated area or fume hood. |
| Body Protection | Laboratory coat. | Laboratory coat. Consider a chemically resistant apron if there is a splash hazard. |
| Footwear | Closed-toe shoes. | Closed-toe shoes. |
Glove Selection and Chemical Compatibility
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] The choice of glove material should be based on its resistance to the solvent being used.
| Solvent | Recommended Glove Material | Breakthrough Time |
| Dimethyl Sulfoxide (DMSO) | Nitrile (double-gloved recommended) | Fair to Good |
| Ethanol | Nitrile | Excellent |
Note: Breakthrough times can vary by glove manufacturer and thickness. Always inspect gloves for any signs of degradation and change them immediately if contact with the chemical occurs.
Experimental Protocols: Safe Handling and Disposal Workflow
Adhering to a standardized workflow for handling and disposing of this compound will minimize the risk of contamination and exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
